Padnarsertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an antineoplastic agent that inhibits both NAMPT and PAK4; structure in first source
Properties
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOPLWJZULAQD-SWGQDTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643913-93-2 | |
| Record name | KPT-9274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PADNARSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Padnarsertib: A Dual Inhibitor of PAK4 and NAMPT with Potent Anti-Neoplastic Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Padnarsertib (also known as KPT-9274) is a first-in-class, orally bioavailable small molecule that exhibits a unique dual mechanism of action by targeting two critical proteins implicated in cancer development and progression: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1] This dual inhibition leads to synergistic anti-tumor effects through distinct but complementary pathways, including the disruption of oncogenic signaling, induction of metabolic stress, and cell cycle arrest, ultimately culminating in apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.
Introduction
The development of targeted therapies has revolutionized oncology, offering the potential for more effective and less toxic treatments. This compound represents a novel approach in this paradigm by simultaneously inhibiting two key enzymes that are often dysregulated in a wide range of human cancers.[1]
-
p21-Activated Kinase 4 (PAK4): A serine/threonine kinase that is a key downstream effector of small Rho GTPases, particularly Cdc42. PAK4 is overexpressed in numerous cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[1] It is a central node in several oncogenic signaling pathways, including the Wnt/β-catenin pathway.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells have a high metabolic demand and are often heavily reliant on the NAMPT-mediated salvage pathway for their NAD+ supply, which is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling.[1]
By targeting both PAK4 and NAMPT, this compound presents a multi-pronged attack on cancer cells, addressing both oncogenic signaling and metabolic vulnerabilities.
Core Mechanism of Action
This compound's anti-neoplastic activity stems from its ability to concurrently inhibit PAK4 and NAMPT.
Inhibition of PAK4 Signaling
This compound functions as an allosteric inhibitor of PAK4, leading to its destabilization and subsequent degradation. This disrupts the downstream signaling cascades that are aberrantly activated in cancer cells.
One of the most critical pathways affected by PAK4 inhibition is the Wnt/β-catenin signaling pathway . PAK4 has been shown to interact with and phosphorylate β-catenin, a key transcriptional co-activator in this pathway. This phosphorylation stabilizes β-catenin and promotes its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
By inducing the degradation of PAK4, this compound effectively reduces the phosphorylation and subsequent nuclear accumulation of β-catenin, thereby downregulating the expression of its target genes and inhibiting cancer cell proliferation.[2]
Inhibition of NAMPT and NAD+ Depletion
This compound is a potent inhibitor of the enzymatic activity of NAMPT.[2] As the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition leads to a rapid depletion of intracellular NAD+ levels. This has profound consequences for cancer cells due to the multifaceted roles of NAD+:
-
Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, particularly in glycolysis and oxidative phosphorylation. Its depletion disrupts cellular energy production, leading to a state of metabolic crisis and ultimately cell death.
-
Impaired DNA Repair: NAD+ is a substrate for poly (ADP-ribose) polymerases (PARPs), enzymes that are critical for DNA damage repair. Reduced NAD+ levels compromise the activity of PARPs, rendering cancer cells more susceptible to DNA damage and apoptosis.
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses. The inhibition of NAMPT and subsequent NAD+ depletion leads to the inactivation of sirtuins, further contributing to cellular dysfunction.
The co-inhibition of PAK4 and NAMPT by this compound creates a synergistic anti-tumor effect. The disruption of oncogenic signaling by PAK4 inhibition is complemented by the induction of metabolic catastrophe and inhibition of DNA repair resulting from NAMPT inhibition.[1]
Quantitative Data
The potency of this compound has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| NAMPT | Cell-free enzymatic | <100 | [3] |
| NAMPT | Cell-free enzymatic | 120 | [2][3][4] |
Table 1: In Vitro Inhibitory Activity of this compound against NAMPT.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |
| Caki-1 | Renal Cell Carcinoma | 600 | 72 | [4] |
| 786-0 | Renal Cell Carcinoma | 570 | 72 | [4] |
| RPTEC | Normal Kidney (non-malignant) | 1300 | 72 | [4] |
Table 2: Cell Viability IC50 Values of this compound in Cancer and Normal Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
NAMPT Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant NAMPT.
Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, which is then converted to a fluorescent derivative for quantification.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
HEPES buffer (pH 8.0)
-
MgCl2
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
2M KOH
-
20% Acetophenone in DMSO
-
88% Formic Acid
-
96-well black flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 12 mM MgCl2, 2 mM DTT, 2 mM ATP, >0.4 mM PRPP, and 0.02% BSA.
-
Prepare serial dilutions of this compound in the reaction buffer. The final DMSO concentration should not exceed 1%.
-
Add 20 µL of the reaction buffer with or without this compound to the wells of a 96-well plate.
-
Add a solution of recombinant NAMPT enzyme to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 4.5 µL of NAM (final concentration of 5 µM).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of 2M KOH and 10 µL of 20% acetophenone in DMSO.
-
Incubate on ice for 2 minutes.
-
Add 45 µL of 88% formic acid and incubate at 37°C for 10 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the IC50 value by plotting the percent inhibition versus the log concentration of this compound.
Western Blot Analysis for β-catenin and c-Myc
Objective: To assess the effect of this compound on the protein expression levels of β-catenin and its downstream target c-Myc in cancer cells.
Principle: This technique uses specific antibodies to detect the target proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Materials:
-
Cancer cell lines (e.g., Caki-1, 786-0)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.[5][6][7][8][9]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Figure 1: Dual mechanism of action of this compound.
Figure 2: Experimental workflow for Western Blot analysis.
Figure 3: Experimental workflow for MTT cell viability assay.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action that simultaneously targets the oncogenic signaling of PAK4 and the metabolic vulnerability of cancer cells through the inhibition of NAMPT. This multifaceted approach has demonstrated significant preclinical efficacy in various cancer models. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and its potential as a next-generation targeted therapy for cancer.
References
- 1. karyopharm.com [karyopharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KPT-9274: A Dual Inhibitor of PAK4 and NAMPT for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-9274, also known as padnarsertib, is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1] This unique mechanism of action targets two critical pathways involved in cancer cell proliferation, survival, metabolism, and DNA repair.[1] By simultaneously inhibiting both PAK4 and NAMPT, KPT-9274 has demonstrated synergistic anti-tumor effects in a range of preclinical cancer models, making it a compound of significant interest for oncology research and development.[1][2] This technical guide provides a comprehensive overview of KPT-9274, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
KPT-9274 exerts its anti-cancer effects through the concurrent inhibition of two key proteins:
-
p21-activated kinase 4 (PAK4): A serine/threonine kinase that is a downstream effector of the Rho GTPases, Cdc42 and Rac1.[3] PAK4 is implicated in numerous fundamental cellular processes, including cell motility, proliferation, and survival.[3][4] It plays a crucial role in oncogenic signaling by interacting with key pathways such as the Wnt/β-catenin and Ras/Erk pathways.[5][6] Inhibition of PAK4 by KPT-9274 leads to the suppression of β-catenin, a key mediator of tumor growth and immune suppression.[2][6]
-
Nicotinamide phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[7] Cancer cells have high metabolic demands and an increased reliance on the NAMPT-dependent pathway for NAD+ regeneration to fuel energy metabolism and DNA repair processes.[7][8] By inhibiting NAMPT, KPT-9274 depletes cellular NAD+ levels, leading to energy depletion, cell cycle arrest, and ultimately, apoptosis.[1][7]
The dual inhibition of PAK4 and NAMPT may lead to synergistic anti-tumor effects through energy depletion, inhibition of DNA repair, cell cycle arrest, and inhibition of proliferation.[1]
Signaling Pathways and Mechanism of KPT-9274
The following diagrams illustrate the signaling pathways affected by KPT-9274 and its dual inhibitory mechanism.
Caption: A simplified diagram of the PAK4 signaling pathway, highlighting its role in cell proliferation and survival.
Caption: The NAMPT-mediated NAD+ salvage pathway, crucial for cellular energy and DNA repair.
Caption: KPT-9274's dual inhibitory action on PAK4 and NAMPT pathways, leading to apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of KPT-9274 has been evaluated across various cancer types. The following tables summarize key quantitative data.
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Citation |
| Caki-1 | Renal Cell Carcinoma | 600 | 72 | [4] |
| 786-O | Renal Cell Carcinoma | 570 | 72 | [4] |
| Cell-free | NAMPT Enzymatic Assay | ~120 | N/A | [9] |
| Cell-based | Intracellular NAD Regeneration | ~50 | N/A | [9] |
In Vivo Efficacy: Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dosage | Tumor Growth Inhibition | Citation |
| 786-O | Renal Cell Carcinoma | 100 mg/kg or 200 mg/kg, twice daily (oral gavage) | Dose-dependent inhibition of tumor growth.[4] | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, twice daily, 4 days/week (oral) | Almost a five-fold reduction in tumor volume and weight.[10] | [10] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified in abstract | Approximately 50% reduction in tumor volumes.[11] | [11] |
Pharmacokinetic Parameters
| Species | Administration | Dose | Key Findings | Citation |
| Mouse | Oral gavage | 200 mg/kg | Plasma: 10,757 ng/mL; Tumor: 10,647 ng/mL (8 hours after last dose).[12] | [12] |
| Dog | Oral | 4.5 mg/kg | Dose-proportional pharmacokinetics up to this dose.[9] Severe adverse events observed at this level.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of KPT-9274.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Caption: A step-by-step workflow for performing a cell viability MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of KPT-9274 or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with KPT-9274 at the desired concentration and for the specified duration (e.g., 5 µM for 72 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with KPT-9274 (e.g., 5 µM for 72 hours).[4]
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Immunoblotting (Western Blot)
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with KPT-9274 for the desired time (e.g., 72 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAK4, p-PAK4, β-catenin, Cyclin D1, c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Study
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 500,000 786-O cells) into the flank of nude mice.[4]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, KPT-9274 at 100 mg/kg, KPT-9274 at 200 mg/kg). Administer KPT-9274 orally by gavage, for example, twice daily.[4]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., weekly) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Clinical Development
A Phase 1 clinical trial (NCT02702492) was initiated to evaluate the safety, tolerability, and efficacy of KPT-9274 in patients with advanced solid malignancies and non-Hodgkin's lymphoma.[6][13] The trial was designed as a dose-escalation study of KPT-9274 as a single agent and in combination with niacin.[9] However, the trial was terminated by the sponsor.[13][14]
Conclusion
KPT-9274 represents a novel therapeutic strategy by dually targeting the PAK4 and NAMPT pathways, which are critical for cancer cell survival and proliferation. Preclinical studies have demonstrated its potent anti-tumor activity across a variety of cancer models. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of KPT-9274 and the development of related dual-inhibitor strategies in oncology.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. investors.karyopharm.com [investors.karyopharm.com]
- 7. karyopharm.com [karyopharm.com]
- 8. karyopharm.com [karyopharm.com]
- 9. Portico [access.portico.org]
- 10. researchgate.net [researchgate.net]
- 11. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical Trial: NCT02702492 - My Cancer Genome [mycancergenome.org]
- 14. Karyopharm’s KPT-9274 chances to next stage of development plunge [clinicaltrialsarena.com]
Padnarsertib: A Dual Inhibitor Targeting Core Cellular Pathways in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Padnarsertib (also known as KPT-9274) is an orally bioavailable small molecule inhibitor with a novel dual mechanism of action, targeting two critical nodes in cancer cell signaling and metabolism: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This dual inhibition leads to a multifaceted anti-tumor effect, impacting cell proliferation, survival, motility, and metabolic homeostasis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling networks.
Core Cellular Targets and Signaling Pathways
This compound's anti-neoplastic activity stems from its simultaneous inhibition of two distinct but crucial cellular proteins: PAK4 and NAMPT.
The PAK4 Signaling Axis
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key effector of small Rho GTPases, particularly Cdc42.[1] Overexpressed in a variety of solid tumors and hematological malignancies, including non-Hodgkin's lymphoma, PAK4 plays a significant role in promoting cancer cell proliferation, survival, and metastasis.[2][3] Upstream regulators of PAK4 in cancer include KRAS and CDK15.[4]
This compound's inhibition of PAK4 disrupts several downstream signaling cascades:
-
Wnt/β-catenin Pathway: PAK4 directly phosphorylates β-catenin at Ser675, promoting its stabilization and nuclear translocation, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival.[5] this compound attenuates this pathway, leading to decreased β-catenin signaling.[6]
-
Apoptosis Regulation: PAK4 can phosphorylate the pro-apoptotic protein Bad, inactivating it and thereby promoting cell survival.[7] Inhibition of PAK4 by this compound can restore the pro-apoptotic function of Bad.
-
Cytoskeletal Dynamics: PAK4 influences cytoskeletal organization and cell motility through its interaction with and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key regulator of actin depolymerization.[5][8]
-
Crosstalk with Other Pathways: PAK4 signaling intersects with other major oncogenic pathways, including the MAPK and PI3K/AKT pathways, further amplifying its role in cancer progression.[5]
The NAMPT-Mediated NAD+ Salvage Pathway
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[9] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for a continuous supply of NAD+.[10] NAD+ is an essential cofactor for numerous cellular processes, including:
-
Redox Reactions: NAD+ is a critical electron carrier in glycolysis and the tricarboxylic acid (TCA) cycle, central to cellular energy production (ATP).
-
NAD+-Dependent Enzymes: NAD+ is a substrate for several families of enzymes crucial for cell survival and DNA repair, including:
-
Poly(ADP-ribose) polymerases (PARPs): Involved in DNA damage repair.
-
Sirtuins (SIRTs): A class of deacetylases that regulate gene expression, metabolism, and stress responses. Inhibition of NAMPT has been shown to reduce the expression of SIRT1.[11]
-
Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ levels.[11] This has profound consequences for cancer cells, including:
-
Metabolic Crisis: Depletion of NAD+ disrupts glycolysis and the TCA cycle, leading to a sharp decrease in ATP production.[9]
-
Inhibition of NAD+-Dependent Enzymes: Reduced NAD+ availability impairs the function of PARPs and sirtuins, compromising the cell's ability to repair DNA damage and respond to stress.[12]
-
Induction of Apoptosis: The culmination of metabolic collapse and impaired stress responses triggers programmed cell death (apoptosis) in cancer cells.[11]
Quantitative Data on this compound's Activity
The following table summarizes key quantitative data regarding the inhibitory activity of this compound in various cancer cell lines.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (PAK4) | - | <100 nM | [6] |
| IC50 (NAMPT) | - | 120 nM | [6] |
| IC50 (Cell Viability) | Glioma Cell Lines (U251-HF, LN229) | 0.1 - 1.0 µM | [2] |
| Glioma Stem-like Cells (GSCs) | 0.1 - 1.0 µM | [2] | |
| Non-Hodgkin's Lymphoma Cell Lines | Varies by cell line | [3] | |
| In Vivo Administration | Mouse Xenograft Model | 100 mg/kg or 200 mg/kg (oral, twice daily) | [6] |
| Plasma Concentration (Mouse) | 8 hours post-dose (200 mg/kg) | 10757 ng/mL | [6] |
| Tumor Concentration (Mouse) | 8 hours post-dose (200 mg/kg) | 10647 ng/mL | [6] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Impact on the PAK4 Signaling Pathway
Caption: The PAK4 signaling pathway and its inhibition by this compound.
The NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition
Caption: The NAMPT-mediated NAD+ salvage pathway and its disruption by this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: A generalized experimental workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[13]
-
Western Blot Analysis for PAK4 and β-catenin
This protocol outlines the detection of total and phosphorylated forms of target proteins.
-
Cell Lysis:
-
Culture and treat cells with this compound as desired.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PAK4, anti-phospho-β-catenin (Ser675), anti-β-catenin, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Intracellular NAD+/NADH Measurement Assay
This protocol provides a method for quantifying the impact of this compound on the intracellular NAD+ pool.
-
Cell Treatment and Extraction:
-
Seed and treat cells with this compound in a 96-well plate as described for the cell viability assay.
-
At the end of the treatment period, wash the cells with cold PBS.
-
Extract NAD+/NADH using an acid/base extraction procedure according to the manufacturer's instructions of a commercially available NAD/NADH quantification kit. Typically, this involves lysis in an acidic buffer for NAD+ extraction and an alkaline buffer for NADH extraction.
-
-
Assay Procedure:
-
Neutralize the extracts.
-
Add the extracts to a 96-well plate along with NAD+ or NADH standards.
-
Add the enzyme cycling reaction mix, which contains an enzyme that specifically recognizes NAD+ or NADH to generate a product.
-
Incubate at room temperature for the recommended time.
-
-
Measurement:
-
Measure the absorbance or fluorescence of the reaction product using a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of NAD+ and NADH based on the standard curve.
-
Normalize the values to the protein concentration of a parallel set of wells.[6]
-
Conclusion
This compound represents a promising therapeutic agent with a unique dual-targeting mechanism that simultaneously disrupts key oncogenic signaling and metabolic pathways. By inhibiting PAK4, it attenuates pro-proliferative and anti-apoptotic signals, while its inhibition of NAMPT induces a metabolic crisis in cancer cells by depleting the essential cofactor NAD+. The in-depth understanding of these affected cellular pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development and optimal clinical application of this compound and other dual-acting inhibitors in oncology.
References
- 1. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. P21 activated kinases: Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Dual-Pronged Attack of Padnarsertib on the Cell Cycle: A Technical Guide
For Immediate Release
An In-Depth Analysis of Padnarsertib (KPT-9274) and its Role in Inducing Cell Cycle Arrest in Cancerous Cells.
This technical guide provides a comprehensive overview of the mechanism of action of this compound (KPT-9274), a novel anti-cancer agent, with a specific focus on its ability to induce cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
This compound is a first-in-class, orally bioavailable small molecule that exhibits a dual inhibitory function against two key proteins implicated in cancer development and progression: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual inhibition strategy culminates in a potent anti-proliferative effect, a significant component of which is the induction of cell cycle arrest, primarily at the G2/M checkpoint.
Mechanism of Action: A Two-Pronged Assault
This compound's efficacy stems from its simultaneous disruption of two distinct but crucial cellular pathways.
1. Inhibition of PAK4 Signaling:
PAK4 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a pivotal role in regulating cell proliferation, survival, and motility.[1][2] this compound's inhibition of PAK4 has been shown to attenuate the Wnt/β-catenin signaling pathway.[1] This leads to a reduction in nuclear β-catenin levels and, consequently, a decrease in the expression of its downstream transcriptional targets, including the cell cycle regulator Cyclin D1 and the proto-oncogene c-Myc.[1][3] Cyclin D1 is a key protein in the G1 phase of the cell cycle, and its downregulation can contribute to cell cycle arrest.
2. Inhibition of NAMPT and NAD+ Depletion:
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][4] Cancer cells, with their high metabolic and proliferative rates, are heavily dependent on a constant supply of NAD+ for energy production and DNA repair.[4] By inhibiting NAMPT, this compound effectively depletes the intracellular NAD+ pool.[1][5] This metabolic stress not only hampers the cancer cells' ability to generate ATP but also impairs the function of NAD+-dependent enzymes, ultimately contributing to cell cycle arrest and apoptosis.[1][4][5]
Induction of G2/M Cell Cycle Arrest
A key consequence of this compound's dual inhibitory action is the induction of cell cycle arrest at the G2/M transition phase. Studies in renal cell carcinoma (RCC) have demonstrated that treatment with this compound leads to a significant increase in the population of cells in the G2/M phase.[1] This arrest prevents damaged cells from entering mitosis, thereby averting the propagation of genetic abnormalities. While the precise molecular mechanism linking PAK4 and NAMPT inhibition to the G2/M checkpoint machinery is still under investigation, the disruption of key signaling and metabolic pathways undoubtedly plays a central role.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound (KPT-9274).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line(s) | Reference |
| PAK4 | Kinase Assay | <100 nM | - | [1] |
| NAMPT | Enzymatic Assay | ~120 nM | - | [1] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |
| Caki-1 | Renal Cell Carcinoma | 72 hours | 600 nM | [1] |
| 786-O | Renal Cell Carcinoma | 72 hours | 570 nM | [1] |
Key Experiments: Methodological Overview
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This experiment is fundamental to determining the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., RCC cell lines Caki-1 or 786-O) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate on single cells to exclude doublets and debris. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound's dual inhibition of PAK4 and NAMPT leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound represents a promising therapeutic strategy by uniquely targeting both cellular signaling and metabolism. Its ability to induce G2/M cell cycle arrest, driven by the dual inhibition of PAK4 and NAMPT, underscores its potential as a potent anti-cancer agent. Further research is warranted to fully elucidate the intricate molecular details of this compound-induced cell cycle arrest and to explore its efficacy in a broader range of malignancies.
References
- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Padnarsertib-Induced Apoptosis in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Padnarsertib (formerly KPT-9274) is an orally bioavailable small molecule inhibitor with a novel dual-targeting mechanism against p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual inhibition disrupts critical cancer cell signaling pathways related to proliferation, survival, and metabolism, ultimately leading to cell cycle arrest and apoptosis.[3][4] This document provides an in-depth technical overview of the mechanisms underlying this compound-induced apoptosis, summarizes key quantitative data, outlines typical experimental protocols for its evaluation, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its antineoplastic activity through the simultaneous inhibition of two distinct molecular targets that are often overexpressed in various cancers:[1]
-
PAK4 (p21-activated kinase 4): A serine/threonine kinase that plays a crucial role in regulating cell motility, proliferation, and survival.[1] By binding to PAK4, this compound destabilizes the protein, leading to its degradation and the subsequent inhibition of its downstream signaling pathways.[1]
-
NAMPT (Nicotinamide Phosphoribosyltransferase): The rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[2] NAD+ is a vital coenzyme for cellular metabolism and energy production, and cancer cells have a high demand for it to sustain rapid proliferation.[1] Inhibition of NAMPT by this compound depletes the intracellular NAD+ pool, triggering metabolic stress and cell death.[1]
The convergence of these two inhibitory actions—disrupting survival signals via PAK4 inhibition and inducing a metabolic crisis via NAMPT inhibition—results in a potent induction of apoptosis in cancer cells.[3][4]
Signaling Pathways of this compound-Induced Apoptosis
The antitumor effects of this compound are mediated by the downstream consequences of its dual-target inhibition. These pathways ultimately converge on the intrinsic apoptosis cascade.
Dual Inhibition Pathway
This compound's initial action is the concurrent inhibition of PAK4 and NAMPT. This dual-hit mechanism is foundational to its efficacy, as it attacks both a key survival signaling pathway and a critical metabolic pathway.
Convergence on Apoptotic Cascade
The inhibition of PAK4/β-catenin signaling reduces the expression of anti-apoptotic proteins, while NAD+ depletion induces metabolic stress. This combination of stressors leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Quantitative Efficacy Data
This compound has demonstrated potent activity across a range of cancer cell lines. The following table summarizes key in vitro efficacy data.
| Parameter | Target | Value | Cancer Type Context | Citation |
| IC₅₀ | PAK4 | < 100 nM | General | [3] |
| IC₅₀ | NAMPT (cell-free) | ~120 nM | General | [3] |
| Effect | Cell Cycle | G2-M Transit Attenuation | Renal Cell Carcinoma (RCC) | [3] |
| Effect | Cell Viability | Attenuated | Renal Cell Carcinoma (RCC) | [3] |
| Effect | Apoptosis | Induced | Renal Cell Carcinoma (RCC) | [3] |
| Effect | Apoptosis | Induced | Pancreatic Ductal Adenocarcinoma (PDAC) | [4] |
Experimental Protocols
The evaluation of this compound-induced apoptosis typically involves a series of standard cell-based assays to quantify its effects on cell viability, cell cycle progression, and the activation of apoptotic markers.
General Experimental Workflow
A typical workflow to assess the pro-apoptotic effects of this compound is illustrated below. This multi-assay approach ensures a comprehensive characterization of the drug's mechanism of action.
Detailed Methodologies
4.2.1 Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
4.2.2 Apoptosis Detection (Annexin V/Propidium Iodide Staining) This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
4.2.3 Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Model the resulting histogram data to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[6]
4.2.4 Western Blot Analysis This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.
-
Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a unique dual-inhibition mechanism targeting both PAK4 and NAMPT.[2][3] This approach simultaneously disrupts pro-survival signaling and critical metabolic pathways, leading to G2/M cell cycle arrest and programmed cell death.[3] The methodologies outlined in this guide provide a robust framework for investigating its efficacy and mechanism of action in preclinical models. Future research should continue to explore biomarkers that predict sensitivity to this compound and evaluate its potential in combination therapies to overcome resistance in various malignancies.[4]
References
- 1. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (KPT-9274) / Karyopharm, Antengene [delta.larvol.com]
- 5. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Profile of KPT-9274: A Dual PAK4 and NAMPT Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KPT-9274 (also known as padnarsertib) is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] Preclinical data have demonstrated its anti-cancer activity across a range of hematological and solid tumors, including triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), acute myeloid leukemia (AML), and pancreatic cancer.[1][5][6][7] Its mechanism involves the simultaneous disruption of key oncogenic signaling pathways and cellular energy metabolism, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][8][9] This document provides a comprehensive overview of the preclinical data for KPT-9274, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Core Mechanism of Action
KPT-9274's therapeutic potential stems from its unique ability to concurrently inhibit two distinct but critical targets in cancer cell survival and proliferation.
The PAK4 Signaling Axis
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and is implicated in proliferation, survival, and migration.[1][10] KPT-9274 functions as an allosteric modulator that reduces the steady-state protein levels of PAK4, rather than directly inhibiting its kinase activity.[7][10][11] This reduction in PAK4 protein disrupts several downstream oncogenic pathways:
-
Wnt/β-catenin Pathway: Inhibition of PAK4 by KPT-9274 leads to the attenuation of nuclear β-catenin and its transcriptional targets, such as cyclin D1 and c-Myc, which are crucial for cell proliferation.[3][5][8][12]
-
mTORC2 Signaling: KPT-9274 treatment has been shown to inhibit Rictor, a key component of the mTORC2 complex.[1][13][14] This leads to reduced phosphorylation of AKT at the Ser473 residue, a critical step in promoting cell survival.[1][13]
-
Cytoskeletal Dynamics: Downstream of PAK4, the phosphorylation of proteins like Cofilin is reduced, impacting cytoskeletal organization and cell motility.[11]
The NAMPT-NAD⁺ Metabolic Pathway
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular metabolism and energy production.[15] Many tumors rely heavily on this pathway for their high energetic demands.[8] KPT-9274 directly inhibits the enzymatic activity of NAMPT, leading to:[7][8]
-
NAD⁺ Depletion: A rapid decrease in intracellular NAD⁺ and NADH levels.[5][8]
-
Metabolic Crisis: Loss of mitochondrial respiration and glycolysis, depriving cancer cells of ATP.[2][6][16]
-
Induction of Apoptosis: The severe energy depletion triggers programmed cell death.[6][16]
This mechanism is particularly effective in tumors that have silenced the de novo NAD⁺ synthesis pathway enzyme, NAPRT1, making them highly dependent on NAMPT.[7][8]
In Vitro Efficacy
KPT-9274 has demonstrated potent and broad anti-cancer activity across a variety of cancer cell lines.
Antiproliferative Activity and Potency
KPT-9274 inhibits the proliferation of cancer cells with IC₅₀ values typically in the nanomolar range. It has shown minimal toxicity to normal cells in vitro.[3][7]
| Target / Process | Assay Type | Cell Line / System | IC₅₀ Value | Reference(s) |
| NAMPT Inhibition | Cell-free Enzymatic | Recombinant NAMPT | ~120 nM | [7][8][10] |
| NAD⁺ Regeneration | Cell-based | Various | ~50 nM | [7] |
| PAK4 Degradation | Cell-based | Various | ~50 nM | [7] |
| Cell Proliferation | MTS Assay | AML Cell Lines (MV4-11, HL-60, etc.) | 140 - 280 nM | [17][18] |
| Cell Proliferation | MTT Assay | RCC Cell Lines (786-O, Caki-1) | Sub-micromolar | [5] |
| Cell Proliferation | MTT Assay | TNBC Cell Lines (SUM159, MDA-MB-468) | ~300 nM (growth inhibition) | [19] |
Cellular Effects
-
Apoptosis: Treatment with KPT-9274 induces apoptosis in TNBC, RCC, and AML cell lines, as measured by Annexin V staining and cleavage of caspase-3, caspase-9, and PARP.[6][11]
-
Cell Cycle Arrest: The compound causes a significant increase in the G2/M phase of the cell cycle in RCC cells, suggesting cell cycle arrest at this stage.[8]
-
Inhibition of Metastasis: In vitro invasion and migration assays using Transwell chambers demonstrated a significant decrease in the metastatic potential of RCC cells following KPT-9274 treatment.[5][12]
In Vivo Efficacy
The antitumor activity of orally administered KPT-9274 has been validated in multiple mouse xenograft models.
Tumor Growth Inhibition in Xenograft Models
KPT-9274 demonstrates dose-dependent inhibition of tumor growth and has been shown to improve overall survival in animal models with favorable tolerability.[3][6][17]
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Renal Cell Carcinoma | 786-O | Nude Mice | 100 or 200 mg/kg, PO, BID | Significant, dose-dependent tumor growth inhibition. | [5][8][20] |
| Acute Myeloid Leukemia | MV4-11 | NSG Mice | Not specified | Dramatically inhibited tumor growth and improved survival. | [17][18] |
| Triple-Negative Breast | SUM159 | Nude Mice | 100 or 150 mg/kg, PO | Significant suppression of tumor growth. | [10][11] |
| Pancreatic Cancer | MIA PaCa-2 | Nude Mice | Suboptimal dose + Sotorasib | Significantly reduced tumor burden in combination. | [21] |
Pharmacodynamic & Pharmacokinetic Profile
-
On-Target Effects: Analysis of harvested tumors from treated animals confirmed on-target effects, including marked attenuation of PAK4 protein levels and downstream targets like cyclin D1.[5][20]
-
Pharmacokinetics (PK): PK studies are preliminary. In a mouse xenograft study, KPT-9274 was present at nearly equal, high concentrations in both plasma (10,757 ng/mL) and tumor tissue (10,647 ng/mL) eight hours after the final oral dose, demonstrating excellent tumor penetration.[5] In dogs, pharmacokinetics were dose-proportional up to a dose of 4.5 mg/kg.[7]
Preclinical Toxicology
KPT-9274 has shown minimal toxicity to normal cells in vitro.[3][6][22] In vivo studies in mice showed the drug was generally well-tolerated at efficacious doses.[8] However, some studies have reported potential dose-limiting toxicities, including gender-dependent anemia and nephrotoxicity in mice.[15] Importantly, co-administration of niacin (Vitamin B3) was found to mitigate these toxicities without compromising the anti-tumor efficacy of KPT-9274, likely by providing a substrate for NAD⁺ synthesis in normal cells via the NAPRT1 pathway.[7][15]
Key Experimental Methodologies
Western Blot Analysis
-
Cell Lysis: Cells treated with KPT-9274 or DMSO are harvested and lysed. Protein concentration is determined.
-
Electrophoresis: 25 µg of cell lysate is resolved by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Probing: The membrane is blocked (e.g., 5% nonfat dry milk) and probed with primary antibodies (e.g., anti-PAK4, anti-p-AKT, anti-Rictor, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody & Visualization: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour, and immunocomplexes are visualized using an ECL detection kit.[1][11]
Cell Viability (MTT) Assay
-
Seeding: Cancer cells are seeded into 96-well plates (e.g., 2000-3000 cells/well).
-
Treatment: Cells are incubated with various concentrations of KPT-9274 or DMSO vehicle for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization & Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader to determine cell viability relative to the control.[5][11]
Transwell Invasion Assay
-
Chamber Preparation: Transwell filters are coated with Matrigel.
-
Seeding: Approximately 2.5 x 10⁴ cells are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant. KPT-9274 or DMSO is added to both chambers.
-
Incubation: Cells are incubated for 20-24 hours.
-
Analysis: Non-invading cells on the top of the filter are removed. Invading cells on the bottom surface are fixed, stained, and counted under a microscope.[12]
Mouse Xenograft Study Workflow
Conclusion
The comprehensive preclinical data on KPT-9274 strongly support its mechanism as a dual inhibitor of PAK4 and NAMPT. It demonstrates potent in vitro and in vivo anti-tumor activity across a wide range of malignancies by concurrently disrupting oncogenic signaling and critical metabolic pathways. Its oral bioavailability and on-target effects in animal models provide a solid rationale for its continued investigation in clinical trials for patients with advanced solid tumors and lymphomas.[3][5][8]
References
- 1. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. investors.karyopharm.com [investors.karyopharm.com]
- 4. Antengene Announces Dosing of First Patient in the ATG-019 (KPT-9274) Phase 1 Trial, a First-in-Class Dual Inhibitor, for Advanced Solid Tumors and Non-Hodgkin's Lymphoma [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Portico [access.portico.org]
- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 11. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of Padnarsertib on Cellular Signaling and NAD+ Metabolism: A Technical Overview
For Immediate Release
A Deep Dive into the Mechanism of Padnarsertib, a Dual Inhibitor of PAK4 and NAMPT, and its Implications for NAD+ Dependent Processes.
This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a specific focus on its recently understood dual mechanism of action targeting both p21-activated kinase 4 (PAK4) and the critical NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between cell signaling, DNA repair, and cellular metabolism in the context of novel cancer therapeutics.
Executive Summary
This compound (formerly KPT-9274) is an orally bioavailable small molecule inhibitor with a unique dual-targeting profile.[3] Initially investigated for its role in inhibiting PAK4, a serine/threonine kinase implicated in cell proliferation and survival, it is now understood to also potently inhibit NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] This dual inhibition results in the simultaneous disruption of critical cell signaling pathways and the depletion of the essential coenzyme NAD+, leading to profound anti-neoplastic effects. This guide will dissect these mechanisms, present the available data in a structured format, detail relevant experimental protocols, and visualize the complex biological interactions.
Core Mechanisms of Action
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
The most direct effect of this compound on NAD+ metabolism is its inhibition of NAMPT.[1] NAMPT is a crucial enzyme that converts nicotinamide into nicotinamide mononucleotide (NMN), a key precursor to NAD+. In many cancer cells, the NAD+ salvage pathway is upregulated to meet the high metabolic and DNA repair demands of rapid proliferation. By inhibiting NAMPT, this compound effectively cuts off this primary supply of NAD+, leading to a significant depletion of the intracellular NAD+ pool.
The consequences of NAD+ depletion are far-reaching, impacting numerous cellular processes:
-
Metabolic Crisis: NAD+ is an essential cofactor for redox reactions in glycolysis, the TCA cycle, and oxidative phosphorylation. Its depletion cripples cellular energy production.
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA damage repair that use NAD+ as a substrate.[4][5][6] Reduced NAD+ levels impair PARP activity, hindering the cell's ability to repair DNA damage and potentially leading to apoptosis.
-
Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, regulate a wide range of cellular processes, including gene expression, stress response, and metabolism. Their activity is compromised in the absence of sufficient NAD+.
Broader Implications: CDK Inhibition and DNA Damage Response
While NAMPT inhibition is the direct link to NAD+ metabolism, this compound's activity as a Cyclin-Dependent Kinase (CDK) inhibitor, particularly its role in the context of CDK12, presents a complementary mechanism that converges on the DNA damage response (DDR).
CDK12 is a transcriptional regulator that plays a pivotal role in the expression of a suite of genes involved in the homologous recombination (HR) pathway of DNA repair, including BRCA1, ATR, FANCI, and FANCD2.[7][8][9] Inhibition of CDK12 leads to a downregulation of these critical DDR genes, creating a state of "BRCAness" or HR deficiency.[8][9]
This CDK12-mediated suppression of DNA repair sensitizes cancer cells to agents that cause DNA damage. Furthermore, it creates a synthetic lethality with PARP inhibitors.[10][11][12][13] Since PARP activity is itself dependent on NAD+, the dual action of this compound (NAMPT inhibition depleting the fuel for PARP, and CDK inhibition creating a greater need for PARP-mediated repair) results in a potent synergistic anti-tumor effect.
Quantitative Data Summary
While specific clinical data on this compound's direct impact on NAD+ levels in human subjects is emerging from Phase I/II trials, preclinical data provides a clear picture of its activity.[14] The following tables summarize the key quantitative findings from in vitro studies.
| Enzyme Inhibition | IC50 (nM) | Reference Cell Lines/Assay |
| NAMPT | ~120 | Cell-free enzymatic assay |
| PAK4 | <100 | Not specified |
Table 1: In vitro inhibitory concentrations of this compound.[3]
| Cellular Effect | Observation | Exemplar Cell Lines |
| NAD+ Levels | Significant Depletion | Renal Cell Carcinoma (RCC) |
| Apoptosis | Induction | RCC cell lines |
| Cell Cycle | G2-M Transit Attenuation | RCC cell lines |
Table 2: Preclinical cellular effects of this compound.[3]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's effect on NAD+ metabolism.
Measurement of Intracellular NAD+/NADH Levels
A common and reliable method for quantifying intracellular NAD+ and NADH is the enzymatic cycling assay.[15][16][17]
Objective: To determine the absolute and relative concentrations of NAD+ and NADH in cell lysates.
Workflow:
Detailed Steps:
-
Sample Preparation: Cells are cultured and treated with varying concentrations of this compound for a specified duration.
-
Extraction: Cells are harvested and lysed. The lysate is split into two aliquots.
-
Differential Degradation:
-
Neutralization: Both samples are neutralized to a physiological pH.
-
Enzymatic Cycling Reaction: The samples are added to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic probe. In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the accumulation of a detectable product.
-
Detection: The absorbance or fluorescence is measured using a plate reader.
-
Quantification: The concentrations of NAD+ and NADH in the samples are determined by comparing their signals to a standard curve generated with known concentrations of NAD+.[16][17]
Alternative high-precision methods include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
In Vitro NAMPT Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of this compound on NAMPT enzymatic activity.
Principle: This assay measures the production of NMN from nicotinamide and PRPP (phosphoribosyl pyrophosphate) by recombinant NAMPT.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion.
-
Detection of Product: The amount of NMN produced can be quantified using various methods, such as coupling the reaction to a subsequent enzyme that uses NMN to produce a detectable signal (e.g., a change in absorbance or fluorescence).
-
Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a novel class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its dual inhibition of NAMPT and CDK-family kinases creates a powerful, multi-pronged attack on cancer cell proliferation, energy metabolism, and DNA repair capacity. The direct depletion of NAD+ through NAMPT inhibition is a key mechanism that not only starves the cell of a critical coenzyme but also enhances the efficacy of its DDR-disrupting activities.
Future research should focus on elucidating the full spectrum of CDK targets of this compound and their relative contributions to its overall efficacy. Furthermore, clinical investigations will be crucial to identify patient populations most likely to benefit from this dual-mechanism agent, potentially through biomarkers related to NAMPT expression or deficiencies in DNA damage response pathways. The interplay between this compound-induced NAD+ depletion and the tumor immune microenvironment also warrants further investigation.
References
- 1. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Lethal Targeting of CDK12-Deficient Prostate Cancer with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CDK12 Inhibition Reverses De Novo and Acquired PARP Inhibitor Resistance in BRCA Wild-Type and Mutated Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pipeline Moves: Advancement prospects halt for refractory acute myeloid leukaemia therapy after trial suspension - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 16. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. jinfiniti.com [jinfiniti.com]
KPT-9274: A Technical Whitepaper on a First-in-Class Dual PAK4/NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-9274 is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This dual mechanism of action positions KPT-9274 as a promising investigational new drug in oncology, targeting two critical pathways involved in cancer cell proliferation, survival, metabolism, and metastasis. This technical guide provides an in-depth overview of KPT-9274, summarizing key preclinical data, detailing experimental methodologies, and visualizing its core signaling pathways.
Introduction
Cancer progression is a multifaceted process driven by aberrations in various signaling pathways that control cell growth, survival, and metabolism. The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for Rho GTPases and are implicated in cytoskeletal dynamics, cell motility, and survival signaling.[1] Specifically, PAK4 is overexpressed in numerous cancers and its increased expression is often associated with poor prognosis.[2] PAK4 plays a significant role in oncogenic signaling by modulating pathways such as Wnt/β-catenin and interacting with key molecules like CDC42 and Raf-1.[3][4]
Concurrently, cancer cells exhibit altered metabolism to sustain their rapid proliferation. Many tumors become highly dependent on the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[5][6] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway, making it an attractive therapeutic target.[3][7]
KPT-9274 (also known as Padnarsertib) was developed as a dual inhibitor targeting both PAK4 and NAMPT.[8] The rationale behind this dual inhibition is to simultaneously disrupt cancer cell signaling and energy metabolism, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms.[3][7][8] This whitepaper will delve into the technical details of KPT-9274's mechanism of action, its preclinical efficacy, and the experimental protocols used to evaluate this promising therapeutic agent.
Mechanism of Action
KPT-9274 exerts its anti-cancer effects through the simultaneous inhibition of two distinct but interconnected targets: PAK4 and NAMPT.[3][8]
-
PAK4 Inhibition: KPT-9274 is a non-competitive, allosteric modulator of PAK4.[9][10] Instead of blocking the ATP-binding site, it is believed to bind to a different site on the kinase, leading to a reduction in both phosphorylated and total PAK4 levels.[9] This inhibition disrupts downstream signaling pathways critical for cancer cell survival and proliferation, most notably the Wnt/β-catenin pathway.[11][12] By attenuating PAK4 activity, KPT-9274 leads to decreased nuclear β-catenin and subsequent downregulation of its transcriptional targets, such as cyclin D1 and c-Myc.[12][13]
-
NAMPT Inhibition: KPT-9274 is a potent inhibitor of the enzymatic activity of NAMPT.[9] This blockade of the NAD+ salvage pathway leads to a rapid depletion of intracellular NAD+ pools, which in turn results in reduced ATP levels.[5][10] This energy depletion triggers cell cycle arrest, inhibits DNA repair mechanisms, and ultimately induces apoptosis in cancer cells that are highly dependent on this pathway for survival.[3][14]
The co-inhibition of PAK4 and NAMPT is hypothesized to create a synergistic anti-tumor effect.[3] Cancer cells reliant on both PAK4-driven proliferative signals and NAMPT-mediated metabolic support are particularly vulnerable to the dual action of KPT-9274.[8]
Signaling Pathways and Experimental Workflows
KPT-9274 Dual Inhibition Signaling Pathway
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Multiparameter analysis of four human renal cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. signosisinc.com [signosisinc.com]
- 7. karyopharm.com [karyopharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karyopharm.com [karyopharm.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. content.abcam.com [content.abcam.com]
- 13. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Padnarsertib: A Dual Inhibitor of PAK4 and NAMPT for the Treatment of Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Padnarsertib (formerly KPT-9274) is a first-in-class, orally bioavailable small molecule that exhibits anti-neoplastic activity through the dual inhibition of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This dual mechanism of action disrupts critical cellular processes in cancer cells, including proliferation, survival, metabolism, and DNA repair, making it a compelling agent for the treatment of various solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its targets, mechanism of action, and methodologies for its evaluation.
Introduction to this compound
This compound is an investigational drug that has been evaluated in Phase 1 clinical trials for the treatment of advanced solid malignancies and non-Hodgkin's lymphoma.[1] Its unique dual-targeting mechanism offers a multi-pronged attack on cancer cell biology.
-
P21-activated kinase 4 (PAK4): A serine/threonine kinase that is frequently overexpressed in a variety of human cancers.[2] PAK4 plays a crucial role in regulating cell motility, proliferation, and survival.[2]
-
Nicotinamide phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) synthesis.[3] Cancer cells often have a high demand for NAD to fuel their rapid proliferation and metabolic activity.[4]
By inhibiting both PAK4 and NAMPT, this compound simultaneously disrupts oncogenic signaling and induces a metabolic crisis in cancer cells, leading to cell cycle arrest and apoptosis.[1][5]
Mechanism of Action
This compound's anti-tumor activity stems from its concurrent inhibition of two distinct but crucial cellular targets.
PAK4 Inhibition
This compound allosterically binds to and promotes the degradation of PAK4.[2] This leads to the attenuation of downstream signaling pathways that are critical for cancer cell growth and survival. A key pathway affected is the Wnt/β-catenin signaling cascade. This compound treatment has been shown to reduce the levels of nuclear β-catenin, a central transcriptional co-activator in this pathway.[6][7] The downregulation of nuclear β-catenin leads to decreased expression of its target genes, including the key cell cycle regulators c-Myc and Cyclin D1 .[6]
NAMPT Inhibition
This compound inhibits the enzymatic activity of NAMPT, leading to the depletion of intracellular NAD levels.[3] NAD is an essential cofactor for numerous cellular processes, including:
-
Cellular Metabolism: NAD is a critical oxidizing agent in glycolysis and the tricarboxylic acid (TCA) cycle, essential for ATP production.[4] NAD depletion disrupts these energy-producing pathways.[3][4]
-
DNA Repair: NAD is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that play a vital role in DNA damage repair.
-
Sirtuin Activity: Sirtuins are a class of NAD-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.
The depletion of NAD by this compound triggers a metabolic crisis, leading to G2/M cell cycle arrest and the induction of apoptosis.[1][5]
Signaling Pathways
The dual inhibition of PAK4 and NAMPT by this compound impacts multiple interconnected signaling pathways within cancer cells.
Caption: this compound's dual inhibition of PAK4 and NAMPT signaling pathways.
Preclinical Data
A substantial body of preclinical evidence supports the anti-tumor activity of this compound across a range of solid tumor models.
In Vitro Potency
This compound has demonstrated potent inhibitory activity against both of its targets in enzymatic and cell-based assays.
| Target | Assay Type | IC50 | Reference |
| PAK4 | Kinase Assay | <100 nM | [1] |
| NAMPT | Enzymatic Assay | 120 nM | [1] |
This compound has also shown potent anti-proliferative activity in various solid tumor cell lines.
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.0181 ± 0.0013 (24h) | [8] |
| MCF-7 | Breast Carcinoma | 10.5 ± 0.8 (24h) | [8] |
| DU-145 | Prostate Carcinoma | 0.0101 ± 0.0029 (24h) | [8] |
| WM2664 | Melanoma | 0.0062 ± 0.0024 (24h) | [8] |
| MDA-MB-468 | Breast Carcinoma | 24.12 ± 1.1 | [8] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in in vivo xenograft models of solid tumors.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human RCC Xenograft (786-O) | 100 mg/kg or 200 mg/kg, oral, twice daily for 14 days | Significant decrease in xenograft growth | [1] |
| Rhabdomyosarcoma (RMS) PDX | Not specified | Tumor regressions and decreased metastatic properties |
Clinical Data
This compound has been evaluated in a Phase 1 clinical trial (NCT02702492) in patients with advanced solid malignancies and non-Hodgkin's lymphoma.[9] This trial was designed to assess the safety, tolerability, and preliminary efficacy of this compound. The trial was terminated by the sponsor, and detailed efficacy results have not been fully published in peer-reviewed literature.[9] Another Phase 1 trial (NCT04281420) evaluating this compound (ATG-019) in a similar patient population was also terminated.[9] A Phase 1 trial in patients with relapsed and refractory acute myeloid leukemia (NCT04914845) was also initiated.[9]
Due to the limited availability of public data from these trials, a comprehensive summary of clinical efficacy is not possible at this time.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the PAK4 and related signaling pathways.
Caption: Workflow for Western blot analysis of protein expression and phosphorylation.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-PAK4 (Ser474), anti-β-catenin, anti-c-Myc, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a novel therapeutic strategy for solid tumors by dually targeting the critical oncogenic kinase PAK4 and the essential metabolic enzyme NAMPT. Preclinical data have demonstrated its potent anti-tumor activity both in vitro and in vivo. While clinical development has faced challenges, the unique mechanism of action of this compound continues to make it a subject of interest for further investigation, potentially in combination with other anti-cancer agents or in specific patient populations with biomarkers indicative of sensitivity to PAK4 or NAMPT inhibition. This technical guide provides a foundational understanding of this compound's core targets and mechanisms, and offers detailed protocols for its continued evaluation in the research setting.
References
- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Orthotopic Patient-Derived Xenografts of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Techniques/Xenograft Tumor Models Protocols [protocol-online.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Padnarsertib: A Technical Guide to a Dual Allosteric Modulator of PAK4 and NAMPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padnarsertib (KPT-9274) is a first-in-class, orally bioavailable small molecule that exhibits a unique dual mechanism of action by functioning as an allosteric modulator of p21-activated kinase 4 (PAK4) and an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] This technical guide provides an in-depth overview of this compound, consolidating available preclinical and clinical data. It details the compound's core mechanisms, impact on signaling pathways, and summarizes key quantitative data. Furthermore, this guide outlines detailed experimental protocols for the characterization of this compound and visualizes complex biological processes and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is an investigational anticancer agent that has been evaluated in clinical trials for advanced solid malignancies and non-Hodgkin's lymphoma (NHL).[5][6] Its therapeutic potential stems from its ability to simultaneously target two critical pathways involved in cancer cell proliferation, survival, and metabolism. By allosterically modulating PAK4, this compound induces its degradation, thereby inhibiting PAK4-mediated signaling.[1] Concurrently, its inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis and cell death in cancer cells that are highly dependent on the NAD+ salvage pathway.[1][4]
Mechanism of Action
Allosteric Modulation of PAK4
This compound acts as an allosteric modulator of PAK4, meaning it binds to a site distinct from the ATP-binding pocket.[7] This interaction does not directly inhibit the kinase activity of PAK4 but rather leads to the destabilization and subsequent degradation of the PAK4 protein.[1][4] This degradation is thought to occur through the ubiquitin-proteasome pathway. The loss of PAK4 protein disrupts downstream signaling cascades that are crucial for cancer cell motility, proliferation, and survival.[1][8]
Inhibition of NAMPT
This compound also functions as a potent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[1][3] Many cancer cells exhibit a heightened reliance on this pathway for their energetic and metabolic needs. By inhibiting NAMPT, this compound leads to a significant depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes, including ATP production and DNA repair. This NAD+ depletion triggers metabolic stress and ultimately induces apoptosis in cancer cells.[1][4]
Signaling Pathways Modulated by this compound
This compound's dual-targeting mechanism results in the modulation of several key oncogenic signaling pathways.
-
PAK4/β-catenin Pathway: The allosteric modulation of PAK4 by this compound leads to a significant attenuation of the PAK4/β-catenin signaling pathway.[2][4] PAK4 is known to phosphorylate and stabilize β-catenin, promoting its nuclear translocation and the transcription of target genes involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[4] By inducing PAK4 degradation, this compound effectively downregulates this pro-tumorigenic pathway.
-
NAD+ Biosynthesis Pathway: As a direct inhibitor of NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key step in the NAD+ salvage pathway. This leads to a systemic depletion of NAD+, impacting a wide range of NAD+-dependent enzymes and cellular functions.
Quantitative Data
In Vitro Potency
| Target | Assay Type | Value | Reference |
| NAMPT | Cell-free enzymatic assay | IC50: ~120 nM | [3][4] |
| PAK4 | Cell-based MTT assay (MS-751 cells) | IC50: 30 nM | [7] |
| PAK4 | - | IC50: <100 nM | [2] |
| Caki-1 cells | Cell viability | IC50: 600 nM | [7] |
Preclinical Pharmacokinetics
| Species | Dose | Route | Parameter | Value | Reference |
| Mouse | 200 mg/kg (twice daily for 14 days) | Oral | Plasma Concentration (8h post-dose) | 10757 ng/mL | [2] |
| Mouse | 200 mg/kg (twice daily for 14 days) | Oral | Tumor Concentration (8h post-dose) | 10647 ng/mL | [2] |
Note: More comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical models have not been consistently reported in publicly available literature.
Clinical Trial Data (NCT02702492)
A Phase 1, first-in-human, open-label study (PANAMA) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid malignancies or non-Hodgkin's lymphoma.[5][6][9] The trial was terminated by the sponsor.[6] Detailed quantitative results from this study, including response rates and duration of response, have not been formally published. The trial aimed to determine the maximum tolerated dose (MTD) of this compound as a monotherapy and in combination with niacin or nivolumab.[6]
Experimental Protocols
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay for PAK4)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to measure the binding of inhibitors to PAK4.
Materials:
-
PAK4 enzyme (tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Assay Buffer
-
Test compound (this compound)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Kinase/Antibody Mixture: Prepare a 2X working solution of the tagged PAK4 enzyme and the Eu-labeled anti-tag antibody in assay buffer.
-
Tracer Solution: Prepare a 4X working solution of the kinase tracer in assay buffer.
-
Assay Assembly:
-
Add 4 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.
NAMPT Enzymatic Activity Assay (Fluorometric)
This protocol outlines a coupled-enzyme assay to measure the activity of NAMPT by detecting the production of NADH.
Materials:
-
Recombinant NAMPT enzyme
-
NAMPT Assay Buffer
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound (this compound)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all enzymes and substrates in NAMPT assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Enzyme and Inhibitor Addition:
-
To the wells of a 96-well black plate, add the diluted NAMPT enzyme.
-
Add the diluted test inhibitor or vehicle control.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol. Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each concentration of this compound to determine the IC50 value.
Western Blotting for β-catenin and Cyclin D1
This protocol describes the detection of changes in β-catenin and Cyclin D1 protein levels in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., a renal or pancreatic cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. Repeat the process for Cyclin D1 and the loading control.
Conclusion
This compound represents a novel therapeutic strategy with its dual targeting of PAK4 and NAMPT. Its allosteric modulation of PAK4 leading to protein degradation is a distinct mechanism that may offer advantages over traditional kinase inhibitors. The preclinical data demonstrate its potential to inhibit cancer cell growth, proliferation, and migration through the disruption of key signaling pathways and the induction of metabolic stress. While the termination of its initial Phase 1 clinical trial indicates challenges in its clinical development, the unique mechanism of action of this compound continues to make it a valuable tool for cancer research and a foundation for the development of future dual-target inhibitors. This technical guide provides a comprehensive resource for scientists and researchers to understand and further investigate the therapeutic potential of this compound and similar compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT02702492 - My Cancer Genome [mycancergenome.org]
- 6. Karyopharm’s KPT-9274 chances to next stage of development plunge [clinicaltrialsarena.com]
- 7. KPT-9274 (this compound, KPT9274) | NAMPT/PAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
Methodological & Application
Padnarsertib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padnarsertib (KPT-9274) is a potent and orally bioavailable dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound. These assays are essential for researchers studying its mechanism of action and for professionals in drug development evaluating its therapeutic potential. The protocols include a biochemical assay for NAMPT inhibition, a kinase inhibition assay for PAK4, a cell-based viability assay, and a cell migration/invasion assay.
Introduction
This compound exerts its antineoplastic activity through a dual mechanism of action. It allosterically binds to, destabilizes, and promotes the degradation of PAK4, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell motility, proliferation, and survival.[1] Simultaneously, this compound inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1][3] This inhibition leads to the depletion of cellular NAD+, a critical coenzyme for cellular metabolism, ultimately resulting in tumor cell death.[1] Given its dual-targeting nature, a comprehensive in vitro evaluation of this compound is critical to understanding its therapeutic potential.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PAK4 | Kinase Inhibition Assay | <100 nM | [2] |
| NAMPT | Cell-Free Enzymatic Assay | 120 nM | [2] |
Table 2: Cellular Activity of this compound in Glioma Cell Lines
| Cell Line | Assay Type | IC50 (48h) | Reference |
| U251-HF | Cell Viability | ~0.1 - 1.0 µM | [4] |
| LN229 | Cell Viability | ~0.1 - 1.0 µM | [4] |
| GSC262 | Cell Viability | ~0.1 - 1.0 µM | [4] |
| GSC811 | Cell Viability | ~0.1 - 1.0 µM | [4] |
| GSC5-22 | Cell Viability | ~0.1 - 1.0 µM | [4] |
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-9274 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
KPT-9274 is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets two key oncogenic proteins: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This dual-inhibitory action disrupts critical cancer cell processes, including proliferation, survival, migration, and metabolism, making KPT-9274 a promising therapeutic agent for a variety of malignancies.[4][5] These application notes provide a comprehensive overview of the working concentrations, relevant signaling pathways, and detailed protocols for utilizing KPT-9274 in a cell culture setting.
Mechanism of Action:
KPT-9274 exerts its anti-cancer effects through the simultaneous inhibition of PAK4 and NAMPT.
-
PAK4 Inhibition: PAK4 is a serine/threonine kinase that is frequently overexpressed in cancer.[1] It plays a crucial role in cell growth, survival, and migration.[1][2] KPT-9274 not only inhibits the kinase activity of PAK4 but also reduces the steady-state level of the PAK4 protein.[6] Inhibition of PAK4 by KPT-9274 has been shown to attenuate the Wnt/β-catenin signaling pathway, leading to a decrease in nuclear β-catenin and its downstream targets, cyclin D1 and c-Myc.[4][7]
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[8] Cancer cells have a high demand for NAD+ to fuel their rapid proliferation and DNA repair processes.[4] By inhibiting NAMPT, KPT-9274 depletes the cellular NAD+ pool, leading to a metabolic crisis, reduced ATP production, and ultimately, cell death.[9][10] This NAD+ depletion also affects the activity of NAD-dependent enzymes like Sirt1.[4]
The combined inhibition of PAK4 and NAMPT can lead to downregulation of the mTORC2 signaling pathway, cell cycle arrest at the G2/M phase, and induction of apoptosis.[1][2][4]
Data Presentation
Table 1: In Vitro Efficacy of KPT-9274 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Caki-1 | Renal Cell Carcinoma | 600 | 72 hours |
| 786-O | Renal Cell Carcinoma | 570 | 72 hours |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 95.17 | 72 hours |
| WSU-FSCCL | Follicular Lymphoma | 13.9 | 72 hours |
| A2780 | Ovarian Cancer (3D Spheroid) | 80.0 | Not Specified |
| 1A9CP80 | Ovarian Cancer (3D Spheroid) | 80.2 | Not Specified |
| CP80 | Ovarian Cancer (3D Spheroid) | 83.9 | Not Specified |
Note: IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Working Concentrations of KPT-9274 in Specific Assays
| Cell Line | Assay Type | Concentration(s) | Duration |
| SUM159 | Western Blot | 300 nM | 4 days |
| 786-O | Western Blot | 36 and 72 hours | Not Specified |
| RCC Cell Lines | Cell Cycle Analysis | 5 µM | 72 hours |
| RCC Cell Lines | Apoptosis Assay | Not Specified | 72 hours |
| NHL Cell Lines | Apoptosis Assay | Low nanomolar doses | 72 hours |
| Various | Cell Migration & Invasion | 1 µM and 5 µM | 12-20 hours |
| AML Patient Samples | Cytotoxicity Assay | Up to 500 nM | 24 and 48 hours |
Mandatory Visualizations
Caption: KPT-9274 signaling pathway.
Caption: Cell viability experimental workflow.
Experimental Protocols
Protocol 1: Preparation of KPT-9274 Stock Solution
-
Reagent Preparation: KPT-9274 is typically supplied as a powder. To prepare a stock solution, dissolve KPT-9274 in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1] DMSO should be stored at room temperature.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of KPT-9274 and to calculate the IC50 value.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent lines).
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of KPT-9274 in fresh cell culture medium from the 10 mM stock solution. The final concentrations should bracket the expected IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest KPT-9274 treatment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of KPT-9274 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the KPT-9274 concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Western Blot Analysis
This protocol is used to assess changes in protein expression levels following KPT-9274 treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to approximately 70% confluency.[1]
-
Treat cells with the desired concentration of KPT-9274 (e.g., 300 nM for SUM159 cells) or DMSO for the specified duration (e.g., 4 days).[1]
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against target proteins (e.g., PAK4, p-PAK4, β-catenin, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
References
- 1. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. karyopharm.com [karyopharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Padnarsertib for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Padnarsertib (also known as KPT-9274), a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). Accurate and consistent preparation of this compound solutions is critical for reliable and reproducible experimental outcomes in both in vitro and in vivo studies.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvent systems commonly used for preclinical research. It is crucial to note that for in vivo formulations, achieving a clear solution versus a suspension can impact the route of administration and bioavailability.
| Solvent System Composition | Achievable Concentration | Solution Appearance | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Clear Solution | In vitro stock solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Suspended Solution | In vivo (Oral, IP) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Suspended Solution | In vivo (Oral, IP) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Clear Solution | In vivo (Oral) |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be employed to aid dissolution.[1] Always visually inspect the solution for complete dissolution before use.
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 6.09 mg of this compound (Molecular Weight: 608.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
In Vivo Formulation Preparation (Suspension for Oral/IP Administration)
This protocol details the preparation of a 2.08 mg/mL suspended solution of this compound suitable for oral gavage or intraperitoneal injection in animal models.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
-
Ultrasonic bath (sonicator)
Procedure:
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
Add 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Sonication: To ensure a uniform suspension, sonicate the final mixture until no visible clumps of the compound are present.[1]
-
Administration: The resulting suspended solution can be used for oral and intraperitoneal injections.[1] It is recommended to vortex the suspension immediately before each administration to ensure a consistent dose.
Signaling Pathway and Experimental Workflow
This compound exerts its antineoplastic activity through the dual inhibition of PAK4 and NAMPT.[2][3] This leads to the disruption of critical cellular processes including cytoskeletal regulation, cell proliferation, and NAD-dependent metabolism.[2][4]
References
Application Notes and Protocols for Oral Administration of Padnarsertib in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of Padnarsertib (KPT-9274) in murine models for preclinical oncology studies.
Introduction
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] This dual inhibition targets two distinct and critical pathways in cancer cell proliferation, survival, and metabolism.[4][5] The PAK4 pathway, through its influence on β-catenin, modulates the transcription of key proliferative and survival genes like c-Myc and cyclin D1.[5] Inhibition of NAMPT depletes cellular NAD+, a crucial coenzyme for numerous cellular processes, thereby leading to energy depletion, inhibition of DNA repair, and ultimately apoptosis in cancer cells.[1][3][6] Preclinical studies in mice have demonstrated the anti-tumor efficacy of orally administered this compound in various cancer xenograft models.[5][7]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects by simultaneously targeting the PAK4 and NAMPT signaling pathways.
PAK4 Signaling Pathway: PAK4 is a serine/threonine kinase that plays a significant role in cell motility, proliferation, and survival.[1] It is often overexpressed in various cancers. This compound inhibits PAK4, leading to the attenuation of the PAK4/β-catenin pathway.[3][8] This disrupts the downstream signaling cascade that promotes cancer cell growth.
NAMPT Signaling Pathway: NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. Cancer cells, with their high metabolic rate, are often highly dependent on this pathway for their energy supply. By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, leading to metabolic stress and apoptosis in tumor cells.[1][6]
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the quantitative data from preclinical studies of this compound in mice.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| Renal Cell Carcinoma (786-O Xenograft) | Nude | This compound | 100 or 200 mg/kg, twice daily | Dose-dependent inhibition of tumor growth. | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude | This compound | 150 mg/kg, twice daily, 4 days/week | Significant reduction in tumor volume and weight. | [7] |
| Triple-Negative Breast Cancer (SUM159 Xenograft) | Nude | This compound | 150 mg/kg, twice daily, 4 days/week | Significant reduction in tumor volume and weight. | [7] |
| Triple-Negative Breast Cancer (MDA-MB-468 Xenograft) | Nude | This compound | 100 mg/kg, twice daily, 4 days/week | Significant reduction in tumor volume. | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Plasma Concentration | 10757 ng/mL | 8 hours post-dose (dose not specified) | [3] |
| Tumor Concentration | 10647 ng/mL | 8 hours post-dose (dose not specified) | [3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in mice.
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage.
Materials:
-
This compound (KPT-9274) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the dosing solution, a 20.8 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the appropriate volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common formulation uses 40% PEG300.
-
Mix the solution thoroughly by vortexing.
-
Add Tween-80 to the mixture. A common formulation uses 5% Tween-80.
-
Mix again by vortexing until the solution is homogeneous.
-
Add saline to the desired final volume. A common formulation uses 45% saline.
-
Vortex the final suspension thoroughly before each administration to ensure a uniform dose.
Note: This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[3]
Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for establishing subcutaneous tumor xenografts in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and Trypan blue
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 4-6 weeks old
-
Matrigel or Cultrex BME (optional, but can improve tumor take and growth)
-
1 mL syringes with 27-30 gauge needles
-
Animal clippers
-
70% ethanol and iodine solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the procedure.
-
Shave the hair from the injection site (typically the flank).
-
Sterilize the injection site with 70% ethanol followed by an iodine solution.
-
-
Tumor Cell Implantation:
-
Gently mix the cell suspension to ensure a uniform distribution of cells.
-
Draw the cell suspension into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Subcutaneously inject the cell suspension into the prepared flank of the mouse.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth. Palpate the injection site starting a few days after injection.
-
Once tumors become palpable, begin measuring their dimensions.
-
Oral Gavage Procedure
This protocol describes the standard technique for oral gavage in mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip
-
1 mL syringe
-
Scale for weighing mice
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound suspension into the syringe.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and try again.
-
-
Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the suspension.
-
-
Withdrawal and Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Tumor Growth Measurement and Efficacy Evaluation
This protocol details how to monitor tumor growth and assess the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Scale for weighing mice
Procedure:
-
Tumor Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers at regular intervals (e.g., twice or three times per week).
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[9]
-
-
Body Weight Monitoring:
-
Weigh the mice at the same time as tumor measurement to monitor for any treatment-related toxicity. Significant weight loss (e.g., >15-20%) may indicate toxicity.
-
-
Efficacy Assessment:
-
Plot the mean tumor volume for each treatment group over time.
-
At the end of the study, tumors can be excised and weighed.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Pharmacokinetic and Pharmacodynamic Analysis
Pharmacokinetics (PK):
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At the final time point, euthanize the mice and collect tumors.
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma and tumor homogenates using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics (PD):
-
Treat tumor-bearing mice with this compound or vehicle for a specified period.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of this compound activity. This can include:
-
Western blotting or immunohistochemistry (IHC): To assess the levels of proteins in the PAK4 and NAMPT pathways (e.g., phosphorylated PAK4, β-catenin, NAD+ levels).
-
Cell cycle analysis: To determine if this compound induces cell cycle arrest (e.g., G2/M arrest).[3]
-
Apoptosis assays: To measure the induction of apoptosis (e.g., TUNEL staining, cleaved caspase-3 IHC).[10]
-
Concluding Remarks
The oral administration of this compound has shown significant anti-tumor activity in preclinical mouse models of various cancers. The detailed protocols and data presented in these application notes provide a framework for designing and executing robust in vivo studies to further evaluate the therapeutic potential of this promising dual PAK4/NAMPT inhibitor. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for advancing the development of this compound as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karyopharm.com [karyopharm.com]
- 5. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Padnarsertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis to evaluate the effects of Padnarsertib (also known as KPT-9274), a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).
Introduction
This compound is a first-in-class, orally bioavailable small molecule that targets two key proteins implicated in cancer development: PAK4 and NAMPT.[1][2] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration.[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical molecule for cellular metabolism and energy production.[1] By simultaneously inhibiting both PAK4 and NAMPT, this compound has shown potential in disrupting cancer cell growth and survival.[3][4] This document outlines the expected effects of this compound on key signaling pathways and provides a detailed protocol for assessing these changes using Western blot analysis.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the dual inhibition of PAK4 and NAMPT, impacting multiple downstream signaling pathways.
PAK4 Inhibition:
This compound's inhibition of PAK4 leads to the destabilization and degradation of the PAK4 protein.[5] This disrupts PAK4-mediated signaling, which is known to promote cell proliferation and survival. A key downstream effector of PAK4 is β-catenin. PAK4 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, where it acts as a transcription factor to promote the expression of pro-proliferative genes such as c-Myc and Cyclin D1.[4][6][7][8] By inhibiting PAK4, this compound is expected to decrease the levels of phosphorylated β-catenin, leading to its degradation and a subsequent reduction in c-Myc and Cyclin D1 expression.[4][9] Another downstream target of PAK4 is Cofilin, a protein involved in actin cytoskeleton dynamics. Inhibition of PAK4 can lead to a decrease in the phosphorylation of Cofilin.[9]
NAMPT Inhibition:
Inhibition of NAMPT by this compound depletes the intracellular pool of NAD+.[3][4] NAD+ is an essential cofactor for numerous enzymes involved in cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on NAD+.[4] NAD+ depletion can lead to a reduction in ATP levels, metabolic collapse, and ultimately, cell death.[3] Furthermore, NAD+ is a required substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair. Thus, NAMPT inhibition can also impair DNA repair mechanisms.[10]
The mTOR pathway is also affected by this compound treatment. The mTORC2 complex, which contains the protein Rictor, is a key regulator of cell growth and survival, partly through its phosphorylation of AKT. Treatment with this compound has been shown to lead to a downregulation of Rictor and a subsequent decrease in the phosphorylation of AKT and the downstream mTORC1 substrate, S6 kinase.[5]
Below are diagrams illustrating the key signaling pathways affected by this compound.
Expected Quantitative Changes in Protein Expression
The following tables summarize the expected quantitative changes in key protein markers following treatment with this compound, based on published data. These values can serve as a benchmark for researchers performing similar experiments.
Table 1: Effect of this compound on PAK4 Pathway Proteins in SUM159 Breast Cancer Cells (72h treatment)
| Target Protein | This compound (100 nM) (% of Control) | This compound (300 nM) (% of Control) | This compound (1000 nM) (% of Control) |
| PAK4 | ~75% | ~50% | ~20% |
| p-Cofilin | ~80% | ~60% | ~40% |
| p-β-Catenin | ~70% | ~50% | ~30% |
| β-Catenin | ~80% | ~65% | ~50% |
Data is estimated from graphical representations in Rane et al., 2017.[9]
Table 2: Effect of this compound on mTOR Pathway Proteins in SUM159 Breast Cancer Cells (300 nM treatment)
| Target Protein | Day 1 (% of Control) | Day 2 (% of Control) | Day 3 (% of Control) | Day 4 (% of Control) |
| Rictor | ~90% | ~70% | ~50% | ~30% |
| p-AKT (S473) | ~80% | ~60% | ~40% | ~20% |
| p-S6K (T389) | ~95% | ~85% | ~70% | ~60% |
Data is estimated from graphical representations in Abu Aboud et al., 2020.[5]
Table 3: Effect of this compound on Cell Cycle Proteins in Lymphoma Cells (72h treatment)
| Target Protein | This compound (Low Dose) | This compound (High Dose) |
| CDK2 | Reduced Expression | Further Reduced Expression |
| CDK4 | Reduced Expression | Further Reduced Expression |
Qualitative description based on findings from Al-Harbi et al., 2021.[3]
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on target protein expression.
1. Cell Culture and this compound Treatment:
-
Culture your cell line of interest to ~70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (e.g., PAK4, p-β-catenin, β-catenin, c-Myc, Cyclin D1, p-AKT, AKT, Rictor, p-S6K, S6K, CDK2, CDK4, and a loading control like β-actin or GAPDH) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
10. Image Acquisition:
- Capture the chemiluminescent signal using a digital imaging system.
11. Densitometry Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
12. Normalization:
- Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane to correct for variations in protein loading.
By following these protocols and utilizing the provided information, researchers can effectively employ Western blot analysis to investigate the molecular effects of this compound and advance the understanding of its therapeutic potential.
References
- 1. karyopharm.com [karyopharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myc down‐regulation affects cyclin D1/cdk4 activity and induces apoptosis via Smac/Diablo pathway in an astrocytoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with KPT-9274
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-9274 is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual inhibition disrupts key cellular processes essential for cancer cell survival and proliferation. Inhibition of NAMPT leads to the depletion of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism and energy production, resulting in energy depletion, inhibition of DNA repair, and cell cycle arrest.[1][2] Simultaneously, inhibition of PAK4, a signaling protein involved in numerous fundamental cellular processes, interferes with pathways such as the Wnt/β-catenin and mTORC2 signaling, leading to apoptosis and reduced cell migration and invasion.[3][4][5][6]
These application notes provide a detailed protocol for assessing the cytotoxic effects of KPT-9274 on cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method for determining the number of viable cells in culture based on the quantification of ATP.
Mechanism of Action of KPT-9274
KPT-9274's anti-cancer activity stems from its ability to simultaneously target two key proteins:
-
PAK4 (p21-activated kinase 4): A serine/threonine kinase that is often overexpressed in various cancers. PAK4 plays a crucial role in cell proliferation, survival, and migration. KPT-9274 binding to PAK4 leads to its destabilization and subsequent degradation.
-
NAMPT (Nicotinamide phosphoribosyltransferase): The rate-limiting enzyme in the salvage pathway of NAD biosynthesis. By inhibiting NAMPT, KPT-9274 depletes the cellular NAD pool, leading to a metabolic crisis and ultimately cell death.[1][2]
The dual inhibition of PAK4 and NAMPT results in a synergistic anti-tumor effect, making KPT-9274 a promising therapeutic agent for a range of solid and hematological malignancies.[1][7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KPT-9274 in various cancer cell lines as determined by cell viability assays. These values demonstrate the potent cytotoxic effects of KPT-9274 across a range of malignancies.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| BCWM-1 | Waldenström Macroglobulinemia | CellTiter-Glo | 72 | ~0.1 | [1] |
| RPCI-WM1 | Waldenström Macroglobulinemia | CellTiter-Glo | 72 | ~0.2 | [1] |
| MV4-11 | Acute Myeloid Leukemia | MTS | 72 | 0.14 - 0.28 | [8] |
| HL-60 | Acute Myeloid Leukemia | MTS | 72 | 0.14 - 0.28 | [8] |
| THP-1 | Acute Myeloid Leukemia | MTS | 72 | 0.14 - 0.28 | [8] |
| Kasumi-1 | Acute Myeloid Leukemia | MTS | 72 | 0.14 - 0.28 | [8] |
| Caki-1 | Renal Cell Carcinoma | MTT | 72 | 0.6 | [4] |
| 786-O | Renal Cell Carcinoma | MTT | 72 | 0.57 | [4] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay with KPT-9274
This protocol outlines the steps for determining the viability of cancer cells treated with KPT-9274 using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Materials:
-
KPT-9274 (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KPT-9274 in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest KPT-9274 dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared KPT-9274 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell line and experimental goals.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well of the 96-well plate.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the KPT-9274 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Troubleshooting and Considerations
-
Cell Seeding Density: It is crucial to optimize the cell seeding density to ensure that the cells are in the logarithmic phase of growth during the assay. Over-confluent or sparse cultures can lead to inaccurate results.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Edge Effects: To minimize "edge effects" in 96-well plates, it is recommended to fill the outer wells with sterile PBS or culture medium without cells.
-
Signal Stability: The luminescent signal generated by the CellTiter-Glo® assay is stable for several hours, providing flexibility in read times. However, it is best to be consistent with the incubation time after reagent addition.
-
Luminometer Settings: Ensure that the luminometer is set to the appropriate sensitivity for the expected signal range.
By following these detailed application notes and protocols, researchers can effectively utilize the CellTiter-Glo® assay to quantify the cytotoxic effects of KPT-9274 on various cancer cell lines, contributing to a better understanding of its therapeutic potential.
References
- 1. Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenstrom Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenström Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring NAD+ Depletion Following Padnarsertib Treatment Using the NAD/NADH-Glo™ Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Padnarsertib (KPT-9274) is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that is critical for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1][3] Many cancer cells exhibit a heightened reliance on this pathway for their NAD+ supply to support their high metabolic demands and processes like DNA repair.[1] By inhibiting NAMPT, this compound effectively depletes cellular NAD+ levels, which in turn leads to a reduction in ATP and ultimately, cancer cell death.[1][4] This application note provides a detailed protocol for measuring the in vitro effects of this compound on cellular NAD+ levels using the commercially available NAD/NADH-Glo™ Assay.
2. Principle of the Assay
The NAD/NADH-Glo™ Assay is a bioluminescent, homogeneous assay designed to quantify total NAD+ and NADH levels in biological samples. The assay chemistry involves a reductase enzyme that utilizes NADH to convert a proluciferin substrate into luciferin. In the presence of both NAD+ and NADH, a cycling reaction takes place to generate a signal proportional to the total amount of these nucleotides. The produced luciferin is then quantified using a luciferase enzyme, and the resulting luminescent signal is directly proportional to the total NAD+ and NADH concentration in the sample.[1]
3. Data Presentation: Quantitative Effects of this compound on NAD+ Levels
The following tables summarize the dose-dependent effects of this compound on total NAD+ levels in various cancer cell lines as determined by the NAD/NADH-Glo™ Assay.
Table 1: Effect of this compound on Total NAD Levels in Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | % NAD+ Level (Relative to Control) | Treatment Duration |
| U-2 OS | 0.1 | ~80% | 72 hours |
| U-2 OS | 0.3 | ~50% | 72 hours |
| U-2 OS | 1 | ~20% | 72 hours |
Data adapted from Karyopharm Therapeutics presentation.[1]
Table 2: Time-Course of NAD+ Depletion by this compound in Lymphoma and Colon Cancer Cells
| Cell Line | This compound Concentration (µM) | % NAD+ Level (Relative to Control) at 6 hours | % NAD+ Level (Relative to Control) at 24 hours | % NAD+ Level (Relative to Control) at 48 hours | % NAD+ Level (Relative to Control) at 72 hours |
| Z-138 | 1 | ~40% | ~20% | ~10% | <10% |
| COLO 205 | 1 | ~50% | ~30% | ~15% | <10% |
Data adapted from Karyopharm Therapeutics presentation.[5]
Table 3: Effect of this compound on Total NAD+NADH Levels in Renal Cell Carcinoma Cells
| Cell Line | This compound Concentration (µM) | % NAD+NADH Level (Relative to Control) | Treatment Duration |
| 786-O | 0.5 | ~50% | 48 hours |
| ACHN | 0.5 | ~60% | 48 hours |
Data adapted from Abu Aboud O, et al. Mol Cancer Ther. 2016.[6]
Table 4: Dose-Dependent NAD+ Depletion in Ovarian Cancer Spheroids
| Cell Line | This compound Concentration (µM) | % Total NAD Level (Relative to Control) | Treatment Duration |
| CP80 | 0.1 | ~75% | 48 hours |
| CP80 | 1 | ~25% | 48 hours |
| ACI-98 | 0.1 | ~80% | 48 hours |
| ACI-98 | 1 | ~40% | 48 hours |
| IGROV1 | 0.1 | ~90% | 48 hours |
| IGROV1 | 1 | ~60% | 48 hours |
Data adapted from Henegar, Leah, et al. ResearchGate. 2023.[7][8]
4. Experimental Protocols
4.1. Materials
-
Cancer cell lines of interest (e.g., U-2 OS, Z-138, COLO 205, 786-O, ACHN, CP80, ACI-98, IGROV1)
-
Appropriate cell culture medium and supplements
-
This compound (KPT-9274)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
NAD/NADH-Glo™ Assay kit (Promega, Cat. No. G9071 or similar)
-
Luminometer
4.2. Cell Seeding and Treatment
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 3,000 - 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the NAD+ levels fall within the linear range of the assay at the time of measurement.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).[5]
4.3. NAD/NADH-Glo™ Assay Protocol
-
Equilibrate the NAD/NADH-Glo™ Assay reagent to room temperature before use.
-
At the end of the this compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-30 minutes.
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 1-2 minutes at a low speed to induce cell lysis and mix the reagents.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
4.4. Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the luminescence signal of the this compound-treated wells to the vehicle-treated control wells to determine the relative NAD+ levels.
-
Plot the relative NAD+ levels as a function of this compound concentration to generate dose-response curves.
5. Visualizations
5.1. Signaling Pathway of this compound Action
Caption: this compound inhibits PAK4 and NAMPT, leading to NAD+ depletion and cancer cell death.
5.2. Experimental Workflow for Measuring NAD+ Levels
Caption: Workflow for measuring NAD+ levels after this compound treatment.
5.3. Logical Relationship of this compound's Dual Inhibition
Caption: Dual inhibition of PAK4 and NAMPT by this compound leads to cancer cell death.
References
- 1. karyopharm.com [karyopharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. karyopharm.com [karyopharm.com]
- 6. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for KPT-9274 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-9274 is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] This dual inhibition leads to synergistic anti-tumor effects by disrupting key cellular processes such as energy metabolism, DNA repair, and cell cycle progression, ultimately inducing apoptosis in cancer cells.[1] Preclinical studies have demonstrated the potent anti-tumor activity of KPT-9274 in a variety of solid and hematological cancers, making it a promising therapeutic agent for further investigation.[4][5][6]
These application notes provide a comprehensive overview of the formulation and administration of KPT-9274 for in vivo studies, along with a detailed experimental protocol based on established methodologies.
Data Presentation: KPT-9274 Formulation and Dosing for In vivo Studies
The following table summarizes the formulation and dosing regimens for KPT-9274 used in various preclinical in vivo studies. This information is critical for designing and executing reproducible experiments.
| Parameter | Details | Reference |
| Drug Product Formulation | 30% KPT-9274 API + 40% Polyvinylpyrrolidone K30 + 15% Methyl cellulose + 15% Phospholipon 90G | [7] |
| Vehicle Control | 58% Polyvinylpyrrolidone K30 + 21% Methyl cellulose + 21% Phospholipon 90G | [7][8] |
| Alternative Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Alternative Vehicle 2 | 10% DMSO, 90% Corn oil | [3] |
| Alternative Vehicle 3 | 10% DMSO, 90% of 20% SBE-β-CD in Saline | [3] |
| Route of Administration | Oral gavage | [7][8][9] |
| Dosing Regimen | 100 mg/kg or 200 mg/kg, twice daily for 5 days | [7] |
| 150 mg/kg, once daily for 3 weeks | [6] | |
| 150 mg/kg, twice daily for 4 days | [10] | |
| 150 mg/kg, once daily | [11] | |
| Animal Models | Athymic Nu/Nu mice | [7] |
Signaling Pathway of KPT-9274
KPT-9274 exerts its anti-cancer effects by targeting two critical pathways: the PAK4 signaling cascade and the NAMPT-mediated NAD biosynthesis pathway.
Caption: Dual inhibitory action of KPT-9274 on PAK4 and NAMPT pathways.
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a typical in vivo xenograft study to evaluate the efficacy of KPT-9274.
1. Cell Culture and Animal Model
-
Cell Line: Select a relevant cancer cell line (e.g., 786-O human renal cell carcinoma).
-
Animal Model: Use male athymic Nu/Nu mice (8 weeks of age, ~25 g).[7]
-
Housing: House animals in compliance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
2. Tumor Implantation
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a 3:1 mixture of serum-free medium (e.g., DMEM) and Matrigel.[7]
-
Subcutaneously inject 5 x 10^5 cells in the flank of each mouse.[7]
3. Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor progression weekly by measuring tumor length and width with calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.[7]
-
When tumors reach an approximate volume of 225 mm³, randomize animals into treatment and control groups (n=8 per group).[7]
4. KPT-9274 Formulation and Administration
-
Drug Product Preparation: Prepare the KPT-9274 drug product by mixing 30% KPT-9274 active pharmaceutical ingredient (API) with 40% polyvinylpyrrolidone K30, 15% methyl cellulose, and 15% Phospholipon 90G.[7]
-
Vehicle Control Preparation: Prepare the vehicle control with 58% polyvinylpyrrolidone K30, 21% methyl cellulose, and 21% Phospholipon 90G.[7][8]
-
Administration: Administer KPT-9274 (e.g., 100 mg/kg or 200 mg/kg) or vehicle control via oral gavage twice daily for a specified period (e.g., 5 days on, 2 days off for 4 weeks).[7]
5. Monitoring and Data Collection
-
Measure tumor volumes and body weights of the animals at regular intervals (e.g., weekly).[7]
-
Monitor animals for any signs of toxicity or adverse reactions.
-
At the end of the treatment period (e.g., day 28), euthanize the mice.[7]
-
Harvest tumors for further analysis (e.g., weight measurement, immunoblotting, bioanalysis).[7]
6. Bioanalysis of KPT-9274
-
Collect plasma and tumor tissues at a specified time point after the final dose (e.g., 8 hours).[7][8]
-
Store samples at -80°C until analysis.
-
Perform LC/MS-MS analysis to determine the concentration of KPT-9274 in plasma and tumor tissue.[7][8]
7. Statistical Analysis
-
Use appropriate statistical tests to compare mean values between treatment and control groups (e.g., independent samples t-test, two-way ANOVA).[7][8]
-
A p-value of < 0.05 is typically considered statistically significant.[7][8]
Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo study evaluating KPT-9274.
Caption: Workflow for an in vivo xenograft study with KPT-9274.
References
- 1. karyopharm.com [karyopharm.com]
- 2. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. investors.karyopharm.com [investors.karyopharm.com]
- 5. karyopharm.com [karyopharm.com]
- 6. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for PAK4 after Padnarsertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of p21-activated kinase 4 (PAK4) in preclinical models following treatment with the dual PAK4/NAMPT inhibitor, Padnarsertib (KPT-9274). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.
Introduction
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT)[1]. As a serine/threonine kinase, PAK4 is a key regulator of numerous cellular processes, including proliferation, survival, and motility. Its overexpression is implicated in the progression of various cancers[2]. This compound has been shown to allosterically bind to, destabilize, and promote the degradation of PAK4, leading to the inhibition of PAK4-mediated signaling pathways[3].
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of proteins within tissues. This method is crucial for assessing the pharmacodynamic effects of targeted therapies like this compound by enabling the direct observation and quantification of changes in PAK4 protein levels within the tumor microenvironment.
Data Presentation
Quantitative analysis of PAK4 IHC staining is essential for accurately determining the in-vivo efficacy of this compound. Below are examples of how to structure quantitative data obtained from IHC analysis.
Table 1: In Vitro Downregulation of PAK4 Protein Levels by this compound (Western Blot Analysis)
| Cell Line | Treatment (72h) | PAK4 Protein Level (Normalized to β-actin) | Percent Reduction |
| SUM159 | DMSO (Control) | 1.00 | 0% |
| SUM159 | This compound (KPT-9274) | 0.35 | 65% |
Data adapted from a study by Rane et al. (2017), which demonstrated the reduction of PAK4 protein levels via Western blot in a triple-negative breast cancer cell line. Similar quantitative analysis should be applied to IHC staining.
Table 2: Semi-Quantitative Analysis of PAK4 IHC Staining in Xenograft Tumors
| Treatment Group | N | H-Score (Mean ± SD) | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |
| Vehicle Control | 10 | 220 ± 45 | 2.5 ± 0.5 | 85 ± 10% |
| This compound (200 mg/kg) | 10 | 80 ± 30 | 1.2 ± 0.4 | 30 ± 15% |
This table represents hypothetical data for illustrative purposes. The H-score can be calculated as: H-score = Σ (percentage of cells at each intensity level × intensity level). Intensity can be scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
Signaling Pathways and Experimental Workflow
PAK4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of PAK4 in promoting cancer cell proliferation and survival, and how this compound intervenes in these processes.
Caption: PAK4 signaling and this compound's inhibitory mechanism.
Experimental Workflow for PAK4 IHC after this compound Treatment
This diagram outlines the key steps from in vivo treatment to the final analysis of PAK4 expression.
Caption: Experimental workflow for PAK4 IHC analysis post-Padnarsertib.
Experimental Protocols
In Vivo Treatment with this compound
This protocol is based on preclinical studies using xenograft models.
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., SUM159, WSU-DLCL2) into immunocompromised mice[2].
-
Treatment Formulation: Prepare this compound for oral administration. A sample formulation involves suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups. Administer this compound orally at a dose of 200 mg/kg daily[1][4].
-
Monitoring: Monitor tumor growth and animal well-being throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and excise the tumors.
-
Fixation: Immediately fix the tumor tissues in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing and Embedding: After fixation, transfer the tissues to 70% ethanol and process for paraffin embedding.
Immunohistochemistry Protocol for PAK4
This protocol is a generalized procedure and should be optimized for the specific antibody and tissue type. Here, we provide a protocol adaptable for commercially available anti-PAK4 antibodies such as Proteintech 14685-1-AP or Abcam ab62509.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-PAK4 rabbit polyclonal antibody (e.g., Proteintech 14685-1-AP at 1:500 dilution)[5]
-
Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Immerse in 100% ethanol (2 x 5 minutes). c. Immerse in 95% ethanol (1 x 5 minutes). d. Immerse in 70% ethanol (1 x 5 minutes). e. Rinse with deionized water.
-
Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)[5]. b. Heat at 95-100°C for 20 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with wash buffer.
-
Peroxidase Blocking: a. Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse with wash buffer.
-
Blocking: a. Incubate slides with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-PAK4 primary antibody in blocking solution to the desired concentration (e.g., 1:500 for Proteintech 14685-1-AP)[5]. b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 x 5 minutes). b. Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: a. Rinse slides with wash buffer (3 x 5 minutes). b. Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope. c. Rinse with deionized water to stop the reaction.
-
Counterstaining: a. Stain with hematoxylin for 1-2 minutes. b. "Blue" the slides in running tap water.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol and xylene. b. Mount with a permanent mounting medium.
Quantitative Image Analysis
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera.
-
Image Analysis Software: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
Scoring:
-
H-Score: A semi-quantitative method that considers both the intensity and the percentage of positive cells.
-
Percentage of Positive Cells: The proportion of tumor cells showing any level of positive staining.
-
Staining Intensity: Can be categorized as 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
By following these detailed protocols and guidelines, researchers can effectively utilize immunohistochemistry to assess the pharmacodynamic effects of this compound on PAK4 expression, providing crucial insights into its mechanism of action in preclinical cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PAK4 antibody (ab62509) | Abcam [abcam.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. PAK4 antibody (14685-1-AP) | Proteintech [ptglab.com]
KPT-9274: Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the dual PAK4 and NAMPT inhibitor, KPT-9274, to induce and quantify apoptosis in cancer cell lines using flow cytometry. Detailed protocols for cell treatment and Annexin V/Propidium Iodide (PI) staining are provided, along with data presentation guidelines and visual representations of the underlying molecular mechanisms and experimental procedures.
Introduction
KPT-9274 is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] This dual inhibition disrupts critical cellular processes, including energy metabolism and survival signaling, leading to cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis in a variety of cancer cells.[1][4][5] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantitatively assess the induction of apoptosis by KPT-9274.[6]
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Mechanism of KPT-9274-Induced Apoptosis
KPT-9274 exerts its pro-apoptotic effects through the simultaneous inhibition of two key proteins:
-
PAK4 (p21-activated kinase 4): PAK4 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell survival, proliferation, and migration.[7] Inhibition of PAK4 by KPT-9274 can lead to the downregulation of anti-apoptotic proteins and the attenuation of pro-survival signaling pathways, such as the Wnt/β-catenin and mTORC2 pathways.[7][8][9]
-
NAMPT (Nicotinamide phosphoribosyltransferase): NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, KPT-9274 depletes cellular NAD+ and ATP levels, leading to metabolic collapse and inducing apoptosis.[1][2]
The synergistic inhibition of both PAK4 and NAMPT by KPT-9274 results in a potent anti-tumor effect, making it a promising therapeutic agent.[5]
Data Presentation
The following table summarizes the effects of KPT-9274 on apoptosis in various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | KPT-9274 Concentration | Incubation Time | Apoptosis (% Annexin V+ cells) | Reference |
| SUM159 | Triple Negative Breast Cancer | 1 µM | 72 hours | Significant increase in Annexin V+/PI+ cells | [10] |
| MDA-MB-231 | Triple Negative Breast Cancer | 1 µM | 72 hours | Strong increase in Annexin V+/PI+ cells | [10] |
| MDA-MB-468 | Triple Negative Breast Cancer | 1 µM | 72 hours | Strong increase in Annexin V+/PI+ cells | [10] |
| MCF7 | ER+/PR+ Breast Cancer | 3 µM (KPT-8752, an analog) | 72 hours | Moderate increase in Annexin V+/PI+ cells | [10] |
| Caki-1 | Renal Cell Carcinoma | 5 µM | 72 hours | Pronounced increase in total apoptosis | [8] |
| 786-O | Renal Cell Carcinoma | 5 µM | 72 hours | Pronounced increase in total apoptosis | [8] |
| MV4-11 | Acute Myeloid Leukemia | Dose-dependent | 48-72 hours | Significant dose- and time-dependent apoptosis | [6] |
| THP-1 | Acute Myeloid Leukemia | Dose-dependent | 48-72 hours | Significant dose- and time-dependent apoptosis | [6] |
Experimental Protocols
Materials
-
KPT-9274 (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Protocol for KPT-9274 Treatment and Apoptosis Analysis
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed the cells in a T25 flask or appropriate culture vessel at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
2. KPT-9274 Treatment:
-
Prepare serial dilutions of KPT-9274 in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of KPT-9274 used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of KPT-9274 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]
3. Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
-
Suspension cells:
-
Transfer the cell suspension directly into a centrifuge tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
4. Annexin V and Propidium Iodide Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (often considered debris)
-
Visualizations
Caption: KPT-9274 induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Caption: Interpretation of flow cytometry results.
References
- 1. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KPT-9274 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-9274 is a first-in-class, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] This dual mechanism of action allows KPT-9274 to disrupt critical cellular processes in cancer cells, including cell survival, proliferation, energy metabolism, and DNA repair.[1] PAK4 is a key signaling protein involved in numerous oncogenic pathways, including β-catenin signaling, while NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is essential for cellular energy and function.[1][3] Cancer cells, with their high metabolic demands, are particularly reliant on the NAMPT-dependent NAD production pathway.[4][5] By co-inhibiting PAK4 and NAMPT, KPT-9274 may induce synergistic anti-tumor effects.[1] Preclinical studies have demonstrated the potential of KPT-9274 to enhance the efficacy of standard-of-care chemotherapeutics in various cancer models, suggesting its promise as a combination therapy.[6][7][8] These application notes provide a summary of in vitro data and detailed protocols for evaluating the combination of KPT-9274 with chemotherapy.
Data Presentation: In Vitro Synergy of KPT-9274 with Chemotherapeutic Agents
The following tables summarize the synergistic effects of KPT-9274 in combination with various chemotherapeutic agents across different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Combination Agent | Doses Tested | Synergy (CI Value) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | MRTX849 (KRASG12Ci) | Various dose combinations | < 1 | [6] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | AMG510 (KRASG12Ci) | Various dose combinations | < 1 | [6] |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | MRTX849 (KRASG12Ci) | Various dose combinations | < 1 | [6] |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | AMG510 (KRASG12Ci) | Various dose combinations | < 1 | [6] |
| BON1 | Pancreatic Neuroendocrine Tumor (PanNET) | Sunitinib | KPT-9274: 56 nM; Sunitinib: 6.6 µM (and other varying concentrations) | < 1 | [8] |
| QGP-1 | Pancreatic Neuroendocrine Tumor (PanNET) | Sunitinib | Various dose combinations | < 1 | [8] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma (DLBCL) | CHO (Cyclophosphamide, Doxorubicin, Vincristine) | KPT-9274 (IC25) + CHO (IC25) | Enhanced Inhibition | [7] |
| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | CHO (Cyclophosphamide, Doxorubicin, Vincristine) | KPT-9274 (IC25) + CHO (IC25) | Enhanced Inhibition | [7] |
| Canine Lymphoma | Non-Hodgkin Lymphoma (in vivo study) | Doxorubicin | KPT-9274: 2 mg/kg | Substantial Biologic Activity | [4][5] |
Signaling Pathways and Experimental Workflows
KPT-9274 Mechanism of Action and Synergistic Effects
KPT-9274's dual inhibition of PAK4 and NAMPT leads to a cascade of downstream effects that can sensitize cancer cells to chemotherapy. The following diagram illustrates the key signaling pathways affected.
Caption: KPT-9274 dual-inhibition mechanism and synergy with chemotherapy.
General Workflow for In Vitro Combination Studies
The following diagram outlines a typical experimental workflow for assessing the synergistic effects of KPT-9274 and chemotherapy in vitro.
Caption: Workflow for in vitro evaluation of KPT-9274 and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of KPT-9274, a chemotherapeutic agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
KPT-9274 (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of KPT-9274 and the chemotherapeutic agent in complete medium.
-
Treat the cells with single agents or combinations at various concentrations. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CalcuSyn to calculate the Combination Index (CI) values to determine synergy.[6]
Clonogenic Assay
Objective: To assess the long-term effect of KPT-9274 and chemotherapy on the proliferative capacity and survival of single cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
KPT-9274
-
Chemotherapeutic agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with KPT-9274, the chemotherapeutic agent, or the combination at desired concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Compare the number and size of colonies in the treated groups to the control group.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by KPT-9274 and chemotherapy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
KPT-9274
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with KPT-9274, the chemotherapeutic agent, or the combination for 24-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Western Blot Analysis
Objective: To investigate the effect of KPT-9274 and chemotherapy on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
KPT-9274
-
Chemotherapeutic agent
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PAK4, p-PAK4, β-catenin, c-Myc, Cyclin D1, cleaved PARP, cleaved Caspase-3, Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with KPT-9274, the chemotherapeutic agent, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Analyze the changes in protein expression and phosphorylation levels relative to a loading control (e.g., Actin).[8]
References
- 1. karyopharm.com [karyopharm.com]
- 2. Portico [access.portico.org]
- 3. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. netrf.org [netrf.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Padnarsertib Technical Support Center: Troubleshooting Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with Padnarsertib in Dimethyl Sulfoxide (DMSO). All recommendations are based on publicly available data and general laboratory best practices.
Troubleshooting Guide: this compound Solubility in DMSO
Researchers may occasionally face challenges in completely dissolving this compound in DMSO or experience precipitation upon its addition to aqueous culture media. This guide provides a systematic approach to troubleshoot these issues.
Problem: this compound powder is not fully dissolving in DMSO.
| Troubleshooting Step | Detailed Protocol | Key Considerations |
| 1. Verify DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). | DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1] Avoid using DMSO from previously opened bottles that have been stored for extended periods. |
| 2. Sonication | After adding DMSO to the this compound powder, place the vial in a bath sonicator for 10-15 minutes. | Ensure the vial is properly sealed to prevent water ingress from the sonicator bath. Monitor the vial to ensure it does not overheat. |
| 3. Gentle Warming | If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-10 minutes. | Do not exceed 37°C, as higher temperatures may risk compound degradation. Visually inspect for dissolution. |
| 4. Vortexing | Intermittently vortex the solution during the dissolution process to provide mechanical agitation. | Combine vortexing with sonication and/or gentle warming for optimal results. |
Problem: this compound precipitates out of solution when added to cell culture media.
| Troubleshooting Step | Detailed Protocol | Key Considerations |
| 1. Optimize Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤0.5%, and for sensitive cell lines, ≤0.1%.[2] | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3] |
| 2. Stepwise Dilution | Perform serial dilutions of the DMSO stock solution in your cell culture medium rather than a single large dilution. | This gradual change in solvent polarity can help keep the compound in solution.[4] |
| 3. Pre-warming of Media | Warm the cell culture media to 37°C before adding the this compound DMSO stock solution. | Adding a cold stock solution to warm media can sometimes induce precipitation. |
| 4. Increase Final Volume | If possible, increase the final volume of the cell culture media to lower the effective concentration of this compound, which may aid in solubility. | This may not be feasible for all experimental designs. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 163.77 mM | Requires sonication. Use of newly opened, non-hygroscopic DMSO is critical.[1] |
Note: For in vivo studies, suspended solutions can be prepared using co-solvents. For example, a 2.08 mg/mL suspended solution can be made using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 100 mM concentration. (Molecular Weight of this compound: 610.63 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.
-
If particles persist, place the tube in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in DMSO for in vitro studies?
A1: A stock solution of up to 100 mg/mL (163.77 mM) in DMSO can be prepared, although for most cell-based assays, a lower stock concentration (e.g., 10-50 mM) is more practical for subsequent dilutions into culture media while keeping the final DMSO concentration low.[1]
Q2: My this compound in DMSO solution appears to have a precipitate after storage at -20°C. What should I do?
A2: Before use, allow the frozen stock solution to thaw completely at room temperature. Then, vortex the solution thoroughly and briefly sonicate or warm it to 37°C to ensure any precipitated compound is redissolved.
Q3: Can I use solvents other than DMSO to dissolve this compound for cell culture experiments?
A3: While DMSO is the most commonly reported solvent for in vitro use, the choice of an alternative solvent would require internal validation to assess both solubility and compatibility with your specific cell line.
Q4: How does this compound exert its biological effects?
A4: this compound is a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[4][5] Inhibition of PAK4 disrupts signaling pathways involved in cell proliferation, survival, and motility.[5][6] Inhibition of NAMPT depletes cellular levels of NAD+, a critical coenzyme for cellular metabolism, leading to energy depletion and cell death in cancer cells that have a high reliance on NAMPT.[5]
This compound Signaling Pathway Diagram
Caption: Dual inhibition of PAK4 and NAMPT by this compound.
References
Technical Support Center: Optimizing Padnarsertib (KPT-9274) Concentration for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Padnarsertib (also known as KPT-9274).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] It allosterically binds to and destabilizes PAK4, leading to its degradation and the inhibition of PAK4-mediated signaling.[3] Additionally, this compound inhibits the enzymatic activity of NAMPT, which is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][3]
Q2: How does dual inhibition of PAK4 and NAMPT affect cancer cells?
A2: The co-inhibition of PAK4 and NAMPT can induce synergistic anti-tumor effects.[2] This dual action leads to energy depletion, inhibition of DNA repair, cell cycle arrest (specifically a reduction in G2/M transit), and ultimately, apoptosis (programmed cell death).[1][2][4][5] It also attenuates cancer cell viability, invasion, and migration.[1][4] Cancer cells that are dependent on both the PAK4 and NAMPT pathways may be particularly susceptible to this compound.[2]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: A typical starting concentration range for in vitro experiments with this compound would be from low nanomolar (nM) to low micromolar (µM). Based on reported IC50 values, a dose-response curve from 1 nM to 10 µM is a reasonable starting point for most cancer cell lines. However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the known synonyms for this compound?
A5: The most common synonym for this compound is KPT-9274.[3] It may also be referred to as PAK4-IN-1 in some contexts.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed effect on cell viability | 1. Suboptimal drug concentration. 2. Cell line is resistant to this compound. 3. Insufficient incubation time. 4. Drug degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the IC50 for your specific cell line. 2. Verify the expression levels of PAK4 and NAMPT in your cell line. Cells with low expression of these targets may be less sensitive. Consider using a positive control cell line known to be sensitive to this compound. 3. Extend the incubation time (e.g., 48, 72, or 96 hours) as the effects of NAD+ depletion may take time to manifest. 4. Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (-20°C or -80°C in small aliquots). |
| High variability between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting of the drug. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. 2. Use calibrated pipettes and ensure proper mixing of the drug in the media before adding to the cells. 3. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Unexpected cell morphology or off-target effects | 1. High concentration of this compound leading to non-specific toxicity. 2. High concentration of DMSO solvent. | 1. Lower the concentration of this compound to a range closer to the determined IC50. 2. Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same concentration of DMSO to differentiate drug effects from solvent effects. |
| Difficulty in dissolving this compound | 1. Incorrect solvent. 2. Low temperature of the solvent. | 1. Use DMSO to prepare the stock solution. 2. Gently warm the DMSO to room temperature before adding the this compound powder. Vortexing or brief sonication can aid in dissolution. |
Data Presentation
Table 1: Reported IC50 Values of this compound (KPT-9274)
| Target/Cell Line | Assay Type | IC50 | Reference |
| PAK4 | Cell-free enzymatic assay | < 100 nM | [6] |
| NAMPT | Cell-free enzymatic assay | ~120 nM | [1][4][6] |
| WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | Apoptosis Assay (72h) | Low nanomolar range | [7] |
| WSU-FSCCL (Follicular Lymphoma) | Apoptosis Assay (72h) | Low nanomolar range | [7] |
| SUM159 (Triple Negative Breast Cancer) | Growth Inhibition | Not specified, but effective | [8] |
| 786-O (Renal Cell Carcinoma) | In vivo tumor growth inhibition | Dose-dependent | [1][4] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is crucial to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cancer cell viability using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (KPT-9274)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting up and down or by using a plate shaker for 15 minutes.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (KPT-9274)
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Data Acquisition:
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound on PAK4 and NAMPT pathways.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. karyopharm.com [karyopharm.com]
- 3. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma [mdpi.com]
- 8. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. immunostep.com [immunostep.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Troubleshooting inconsistent results with Padnarsertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Padnarsertib (KPT-9274). The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] Its anti-cancer activity stems from two distinct but synergistic actions:
-
PAK4 Inhibition: this compound allosterically binds to PAK4, leading to its destabilization and subsequent degradation.[1] This disrupts PAK4-mediated signaling pathways that are crucial for cell motility, proliferation, and survival in cancer cells.[1]
-
NAMPT Inhibition: The compound also inhibits the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] This leads to a depletion of cellular NAD+ levels, which is critical for the high metabolic demands of rapidly proliferating tumor cells, ultimately triggering cell death.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and the cell line being tested.
-
For NAMPT , the IC50 in a cell-free enzymatic assay is approximately 120 nM .[2]
-
For PAK4 , the IC50 is reported to be <100 nM .[2]
-
In cell-based viability assays, the IC50 can vary significantly. For example, in the MS-751 cervical cancer cell line, the IC50 is reported as 30 nM , while in the Caki-1 renal cancer cell line, it is 600 nM .[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and Ethanol. For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts and viability before plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. IC50 values can be time-dependent. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If observed, consider preparing fresh dilutions or using a lower concentration range. |
| Cell Line Instability | Cancer cell lines can exhibit genetic and phenotypic drift over time and between different lab sources. Ensure you are using a consistent passage number and source for your cell line. Perform regular cell line authentication. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Run appropriate controls, including media-only and compound-only wells, to check for interference. |
Issue 2: Unexpected or off-target effects observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dual Inhibition Profile | Remember that this compound inhibits both PAK4 and NAMPT. Observed effects could be due to the inhibition of either target or a combination of both. To dissect the specific contributions, consider experiments with selective PAK4 or NAMPT inhibitors, or use rescue experiments (e.g., supplementing with nicotinamide riboside to bypass NAMPT inhibition). |
| Inhibition of other PAK family members or kinases | While primarily targeting PAK4, there might be some activity against other kinases at higher concentrations. If you suspect off-target kinase activity, consider performing a broader kinase profiling assay. |
| Cellular Context | The downstream effects of PAK4 and NAMPT inhibition can be highly cell-type specific. The expression levels of these targets and the reliance of the cells on these pathways will dictate the cellular response. |
Issue 3: Inconsistent results in Western Blot analysis of downstream targets.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure your lysis buffer is appropriate for the target proteins and contains protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins. |
| Inconsistent Protein Loading | Accurately quantify total protein concentration in your lysates and ensure equal loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin) to verify even loading. |
| Antibody Quality | Use validated antibodies specific for your target proteins (e.g., PAK4, p-β-catenin, total β-catenin). Titrate your primary antibody to determine the optimal concentration. |
| Timing of Analysis | The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal time point to observe changes in downstream signaling after this compound treatment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MS-751 | Cervical Cancer | MTT | 30 | [1] |
| Caki-1 | Renal Cell Carcinoma | Viability | 600 | [1] |
| 786-O | Renal Cell Carcinoma | Viability | 570 | |
| U-2 OS | Osteosarcoma | MTT | Varies with PAK4 status | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Varies with treatment duration | [4] |
| SUM159 | Triple-Negative Breast Cancer | MTT | Varies with treatment duration | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | Varies with treatment duration | [4] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Viability | Varies with treatment duration | [5] |
| WSU-FSCCL | Follicular Lymphoma | Viability | Varies with treatment duration | [5] |
Note: IC50 values can vary based on the specific assay conditions, cell density, and incubation time.
Experimental Protocols
Detailed Protocol: Western Blot Analysis of PAK4 and β-catenin Signaling
This protocol describes the analysis of PAK4 protein levels and the phosphorylation of its downstream target, β-catenin, in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed your cancer cell line of choice (e.g., SUM159) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAK4, phospho-β-catenin (Ser675), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Dual inhibitory mechanism of this compound on PAK4 and NAMPT pathways.
Caption: A typical experimental workflow for evaluating this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Padnarsertib precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Padnarsertib (KPT-9274) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in ethanol.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound has a high solubility in DMSO and ethanol, reaching up to 100 mg/mL (163.76 mM).[1][4] However, it is considered insoluble in water.[1] This poor aqueous solubility is the primary reason for precipitation in cell culture media.
Q3: What is a typical stock solution concentration for in vitro experiments?
A3: For in vitro cell culture experiments, a common stock solution concentration for this compound is 10 mM in DMSO.[2]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5] While some cell lines may tolerate up to 1%, this is highly dependent on the specific cell type and the duration of the experiment.[5][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Can I store this compound stock solutions?
A5: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[7]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental setup.
Problem: I observed a precipitate after adding this compound to my cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: this compound is insoluble in aqueous solutions like cell culture media.[1] If the final concentration in the media is too high, it will precipitate.
-
Insufficient Mixing: If the concentrated DMSO stock is not dispersed quickly and thoroughly in the media, localized high concentrations can lead to precipitation.
-
Solution: When preparing your working solution, add the this compound DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
-
Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility and promote precipitation.
-
Solution: Always use cell culture media that has been pre-warmed to the experimental temperature (typically 37°C) before adding the this compound stock solution.
-
-
Interaction with Media Components: Although less common for small molecules, interactions with components in the media, especially in serum-containing media, can sometimes contribute to precipitation.
-
Solution: Prepare the final working concentration of this compound in your complete cell culture medium (including serum or other supplements) immediately before adding it to your cells. Avoid storing diluted this compound in media for extended periods.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | 100 | 163.76 | [1][4] |
| Ethanol | 100 | 163.76 | [1] |
| Water | Insoluble | Insoluble | [1] |
Table 2: Recommended Concentrations for In Vitro Use
| Parameter | Recommended Concentration | Reference |
| Stock Solution (in DMSO) | 10 mM | [2] |
| Typical Working Concentration | 1 - 5 µM | [1][3][4] |
| Final DMSO Concentration | < 0.1% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 610.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 6.11 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Experimental Workflow for this compound Treatment
References
- 1. selleckchem.com [selleckchem.com]
- 2. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Long-term stability of Padnarsertib in solution
Disclaimer: Publicly available data on the long-term stability of Padnarsertib in various solutions is limited. This guide provides information based on available product specifications and general principles of small molecule handling. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: Based on manufacturer recommendations, this compound is soluble in DMSO at a concentration of 100 mg/mL (163.77 mM), though sonication may be required to fully dissolve the compound. For long-term storage, it is recommended to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q3: Can I store this compound in aqueous solutions like PBS or cell culture media?
A3: There is no specific data on the long-term stability of this compound in aqueous solutions. Generally, small molecules are less stable in aqueous solutions compared to organic solvents like DMSO. It is highly recommended to prepare fresh dilutions in aqueous buffers or media from a frozen DMSO stock solution for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability should be validated.
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for potential solutions.
Q5: How can I determine if my this compound solution has degraded?
A5: A decrease in the expected biological activity of the compound in your experiments could indicate degradation. For a more direct assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution over time.
Data Presentation: Recommended Storage of this compound Stock Solution
| Solvent | Concentration | Storage Temperature | Maximum Storage Period |
| DMSO | 100 mg/mL (163.77 mM) | -20°C | 1 year[1] |
| -80°C | 2 years[1] |
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound in solution.
Caption: Troubleshooting workflow for common issues with this compound solutions.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of this compound for In Vitro Experiments
-
Remove an aliquot of the this compound DMSO stock solution from -20°C or -80°C storage.
-
Allow the stock solution to thaw completely at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium or assay buffer to achieve the desired final concentration.
-
Note: To minimize precipitation, the final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%.
-
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately.
Protocol 2: Hypothetical Workflow for Assessing Long-Term Stability of this compound in an Aqueous Solution
This protocol outlines a general approach to determine the stability of this compound in a specific aqueous buffer or cell culture medium.
Caption: Experimental workflow for determining this compound stability in solution.
Signaling Pathway
This compound is a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Optimizing Padnarsertib (KPT-9274) Dosing In Vivo
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working with the dual PAK4/NAMPT inhibitor, Padnarsertib (KPT-9274), in preclinical in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, first-in-class dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] Its anti-cancer activity stems from two distinct actions:
-
PAK4 Inhibition: It binds to PAK4, leading to its destabilization and degradation. This suppresses critical cell signaling pathways, including the Wnt/β-catenin pathway, which are involved in cell proliferation, survival, and motility.[1][2]
-
NAMPT Inhibition: It blocks the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway that generates nicotinamide adenine dinucleotide (NAD+). This depletes cellular NAD+ and ATP levels, leading to metabolic collapse and cell death, particularly in cancer cells that are highly dependent on this pathway.[1][2][3]
Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my mouse model. What are the common toxicities, and how can I mitigate them?
A2: Dose-limiting toxicities are a known challenge with NAMPT inhibitors.
-
Observed Toxicities: In preclinical mouse studies, a therapeutically effective dose of 150 mg/kg administered daily has been shown to cause gender-dependent stomach and kidney injuries, as well as anemia.[3] In canine studies, doses exceeding 4.5 mg/kg resulted in severe gastrointestinal distress (vomiting, diarrhea), anemia, and thrombocytopenia.[1][2] Common adverse events noted in human trials include anemia, fatigue, and joint pain.[2][4]
-
Troubleshooting & Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose. Efficacy has been observed at various dose levels, so a lower dose may still provide a therapeutic window.
-
Intermittent Dosing: Instead of daily administration, consider an intermittent schedule (e.g., three times a week, or 5 days on/2 days off). This can allow for normal tissue recovery between doses.
-
Niacin Supplementation: Co-administration of niacin can rescue normal cells, which can utilize niacin through the NAPRT1 enzyme to produce NAD+. Many tumor cells lack NAPRT1 and cannot be rescued.[2] Studies have shown that niacin supplementation can mitigate kidney injury and EPO deficiency caused by this compound in mice without compromising its anti-tumor efficacy.[3]
-
Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs) to check for anemia and thrombocytopenia.
-
Q3: How do I know if this compound is hitting its target in my in vivo model?
A3: You can assess target engagement through pharmacodynamic (PD) biomarker analysis in tumor and/or surrogate tissues.
-
Primary Biomarker (NAD+ Levels): The most direct measure of NAMPT inhibition is the level of NAD+ in tumor tissue. A significant reduction in intratumoral NAD+ levels post-treatment indicates target engagement.[1]
-
PAK4 Pathway Biomarkers: Assess the downstream effects of PAK4 inhibition. This can be done via immunohistochemistry (IHC) or Western blot of tumor lysates to measure changes in total and phosphorylated PAK4, as well as downstream targets like β-catenin, c-Myc, and Cyclin D1.[5][6]
-
Sample Collection: Collect tumor biopsies or whole tumors at various time points after dosing (e.g., 2, 8, 24 hours) to assess the onset and duration of the pharmacodynamic effect.
Q4: Should I use a continuous or intermittent dosing schedule?
A4: The optimal schedule can depend on the tumor model and the therapeutic index you are trying to achieve.
-
Continuous Dosing (e.g., daily or twice daily): This ensures sustained target inhibition. Preclinical studies have shown efficacy with daily and twice-daily dosing of 100-200 mg/kg in mice.[4] However, this may also lead to increased toxicity.[3]
-
Intermittent Dosing (e.g., 3 times per week): This can help manage toxicity by allowing normal tissues to recover. A Monday-Wednesday-Friday schedule was well-tolerated in dogs up to 4 mg/kg.[1] This approach may be particularly useful if you observe significant side effects with continuous dosing. The choice may also depend on the pharmacokinetics of the drug, aiming to keep the concentration above the therapeutic threshold for a sufficient duration.[7][8][9]
Q5: What is a good starting dose for my mouse xenograft study?
A5: Based on published preclinical data, a dose range of 100 mg/kg to 150 mg/kg, administered orally once or twice daily , is a reasonable starting point for efficacy studies in mouse xenograft models.[3][4][10] It is always recommended to perform a preliminary tolerability study in a small cohort of non-tumor-bearing animals to establish the maximum tolerated dose (MTD) for your specific strain and conditions.
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosing and Efficacy of this compound
| Animal Model | Cancer Type | Dose | Schedule | Best Response | Reference |
|---|---|---|---|---|---|
| Mouse | Hepatocellular Carcinoma (Hep 3B) | 100 mg/kg | BID x 5 days/week | 37% Tumor Growth Inhibition (TGI) | [4] |
| Mouse | Renal Cell Carcinoma (Caki-1) | 100 mg/kg | BID x 5 days/week | 46% TGI | [4] |
| Mouse | Renal Cell Carcinoma (786-O) | 100 mg/kg | BID x 5 days/week | 70% TGI | [4] |
| Mouse | Triple Negative Breast Cancer (MDA-MB-468) | 100 mg/kg | BID x 7 days/week | 73% TGI | [4] |
| Mouse | Triple Negative Breast Cancer (MDA-MB-231) | 150 mg/kg | BID x 4 days/week | 84% TGI | [4] |
| Mouse | Colorectal Carcinoma (COLO 205) | 100 mg/kg | BID x 5 days/week | 41% Tumor Regression (TR) | [4] |
| Mouse | Esophageal Squamous (KYSE510) | 150 mg/kg | BID x 5 days/week | 90% TR |[4] |
Table 2: this compound In Vivo Tolerability Data
| Animal Model | Dose | Schedule | Key Toxicity Findings | Reference |
|---|---|---|---|---|
| Mouse | 150 mg/kg | Once daily | Gender-dependent stomach/kidney injury, anemia (mitigated by niacin) | [3] |
| Dog | Up to 4 mg/kg | 3 times per week (MWF) | Well-tolerated with no Grade ≥3 toxicities | [1][2] |
| Dog | 4.5 mg/kg | 3 times per week (MWF) | Severe vomiting, diarrhea, collapse, anemia, thrombocytopenia (Established MTD at 4 mg/kg) |[1][2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or Nu/Nu) aged 6-8 weeks.
-
Subcutaneously implant 1-5 x 10^6 cancer cells (e.g., 786-O renal cancer cells) suspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2) two to three times per week.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Dosing:
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Note: The optimal vehicle may vary and should be determined empirically. This is a common starting point.
-
Drug Preparation: Calculate the required amount of this compound powder for the desired dose (e.g., 100 mg/kg). Prepare a homogenous suspension in the vehicle shortly before administration.
-
Administration: Administer the drug suspension or vehicle control orally via gavage at a volume of 10 mL/kg.
-
Schedule: Dose animals according to the planned schedule (e.g., once daily, 5 days per week).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary efficacy endpoint is tumor growth inhibition.
-
Euthanize mice if tumors exceed 2000 mm³, ulcerate, or if body weight loss exceeds 20%.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Assessment
-
Study Design:
-
Use tumor-bearing mice (as described in Protocol 1) with established tumors (e.g., 300-500 mm³).
-
Administer a single oral dose of this compound or vehicle.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 2, 8, 24 hours), euthanize a cohort of mice (n=3-4 per time point).
-
Immediately excise the tumors. For NAD+ analysis, flash-freeze the tissue in liquid nitrogen to halt metabolic activity. For protein analysis (IHC/Western), a portion can be fixed in formalin and another portion flash-frozen.
-
-
Biomarker Analysis:
-
NAD+ Quantification: Homogenize the frozen tumor tissue and use a commercially available NAD/NADH quantification kit according to the manufacturer's instructions. Normalize NAD+ levels to tissue weight or protein concentration.
-
Western Blot: Lyse frozen tumor tissue to extract protein. Perform SDS-PAGE and Western blotting using antibodies against total PAK4, phospho-PAK4, and downstream targets (e.g., β-catenin).
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to stain for proteins of interest to assess their expression and localization within the tumor.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study.
Dosing Optimization Logic
Caption: Logical flow for optimizing dosing schedule.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Portico [access.portico.org]
- 3. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous versus intermittent intravenous administration of antibacterials with time-dependent action: a systematic review of pharmacokinetic and pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous versus intermittent infusion of beta-lactam antibiotics: where do we stand today? A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous versus intermittent infusion of antibiotics in Gram-negative multidrug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating gastrointestinal side effects of Padnarsertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Padnarsertib. The information is designed to help mitigate potential gastrointestinal side effects observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KPT-9274) is an orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphorosyltransferase (NAMPT).[1][2][3][4][5]
-
PAK4 Inhibition: PAK4 is a serine/threonine kinase involved in various cellular processes, including proliferation, survival, and motility. It is often overexpressed in cancer cells.[3][4] this compound's inhibition of PAK4 can disrupt these oncogenic signaling pathways.
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. Cancer cells have a high demand for NAD+ for energy metabolism and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to energy crisis and apoptosis in cancer cells.[3][4]
Q2: What are the known gastrointestinal (GI) side effects of this compound and other NAMPT inhibitors?
Gastrointestinal toxicities are a known class effect of NAMPT inhibitors.[6] Clinical and preclinical studies of various NAMPT inhibitors have reported side effects including:
Specifically for this compound, data from the Phase 1 clinical trial (NCT02702492) indicated that gastrointestinal toxicities were infrequent and of low grade.[7] The most commonly observed adverse events in this trial were anemia, arthralgia, and fatigue.[7][8]
Q3: Why does inhibition of NAMPT and PAK4 cause gastrointestinal side effects?
The precise mechanisms are still under investigation, but current understanding points to the following:
-
NAMPT Inhibition in the Gut: NAMPT plays a role in maintaining the integrity of the intestinal mucosa. Inhibition of NAMPT can disrupt the energy balance in the rapidly dividing epithelial cells of the gastrointestinal tract, potentially leading to inflammation and increased permeability, which can manifest as diarrhea. Interestingly, some studies suggest that NAMPT inhibition can ameliorate colitis, indicating a complex role in gut inflammation.[9][10][11]
-
PAK4 Signaling in the GI Tract: PAK4 is involved in signaling pathways that regulate epithelial cell function, including proliferation and migration, which are crucial for maintaining the gut barrier.[12][13][14] Disruption of these pathways could contribute to gastrointestinal upset.
Troubleshooting Guides
Issue: Diarrhea observed in animal models or cell culture experiments.
Possible Cause: On-target effect of this compound due to inhibition of PAK4 and/or NAMPT in the gastrointestinal tract.
Suggested Mitigation Strategies:
-
Dose Reduction: Titrate the dose of this compound to the lowest effective concentration to minimize off-target effects while maintaining anti-cancer efficacy.
-
Co-administration with Niacin: Niacin (Vitamin B3) can be utilized by cells through a separate NAD+ synthesis pathway (the Preiss-Handler pathway). Supplementing with niacin may help replenish NAD+ levels in healthy tissues, including the gastrointestinal tract, thereby mitigating the toxicities associated with NAMPT inhibition without compromising the anti-tumor effect in cancer cells that may lack the necessary enzymes for this pathway.[6]
-
Anti-diarrheal Treatment: For in vivo studies, consider the administration of loperamide.
Data on this compound-Related Adverse Events
While specific quantitative data from this compound clinical trials is limited in the public domain, a summary from the Phase 1 study (NCT02702492) provides valuable insights.
| Adverse Event Class | Frequency and Severity | Citation |
| Gastrointestinal Toxicity | Infrequent and of low grade. No significant GI toxicity was observed. | [7][8] |
| Most Common AEs | Anemia, Arthralgia, Fatigue | [7][8] |
| Dose-Limiting Toxicity | Grade 4 Anemia (observed at 40 mg) | [8] |
Experimental Protocols
Protocol 1: Prophylactic Loperamide Treatment for In Vivo Models
This protocol is designed for researchers observing diarrhea in animal models treated with this compound.
Objective: To manage and reduce the severity of this compound-induced diarrhea.
Materials:
-
This compound
-
Loperamide solution (formulated for animal administration)
-
Vehicle control for both this compound and loperamide
-
Animal model (e.g., mice, rats)
Procedure:
-
Baseline Monitoring: Before initiating this compound treatment, monitor the animals for at least 48 hours to establish baseline stool consistency and frequency.
-
This compound Administration: Administer this compound at the desired experimental dose and schedule.
-
Initiation of Loperamide Treatment:
-
Prophylactic Approach: Begin loperamide administration concurrently with or shortly after the first dose of this compound. A recommended starting dose is 2 mg/kg, administered orally twice daily.
-
Reactive Approach: Initiate loperamide treatment upon the first signs of loose stools or diarrhea.
-
-
Dosing Regimen for Loperamide:
-
Monitoring: Closely monitor the animals for changes in stool consistency, frequency, body weight, and signs of dehydration or distress.
-
Dose Adjustment: Adjust the dose and frequency of loperamide based on the severity of the diarrhea. If diarrhea persists or worsens after 48 hours of high-dose loperamide, consider alternative interventions or euthanasia if severe distress is observed.
-
Data Collection: Record all observations, including stool scoring, body weight, and clinical signs.
Protocol 2: Niacin Co-administration to Mitigate Toxicity
This protocol outlines a strategy to potentially reduce the gastrointestinal side effects of this compound by co-administering niacin.
Objective: To assess the ability of niacin to rescue normal cells from this compound-induced toxicity.
Materials:
-
This compound
-
Niacin (Nicotinic Acid)
-
Appropriate vehicle for in vivo or in vitro administration
-
Cancer cell lines and normal epithelial cell lines (for in vitro studies)
-
Animal models (for in vivo studies)
Procedure (In Vitro):
-
Cell Culture: Culture both cancer and normal intestinal epithelial cell lines in appropriate media.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at a range of concentrations)
-
Niacin alone (at a range of concentrations)
-
This compound in combination with Niacin (at various concentration ratios)
-
-
Incubation: Treat the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the viability of cancer cells versus normal cells in the presence of this compound with and without niacin. A successful mitigation would show preserved viability in normal cells with minimal impact on the cytotoxic effect in cancer cells.
Procedure (In Vivo):
-
Animal Model: Utilize an appropriate tumor xenograft or syngeneic model.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Niacin alone
-
This compound in combination with Niacin
-
-
Administration: Administer this compound and Niacin according to the experimental design. Niacin can be administered orally or via intraperitoneal injection.
-
Monitoring: Monitor tumor growth, animal body weight, and clinical signs of toxicity, paying close attention to stool consistency.
-
Endpoint Analysis: At the end of the study, collect tumors and gastrointestinal tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Mechanism of this compound and its link to GI side effects.
Caption: Decision workflow for mitigating GI side effects of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. karyopharm.com [karyopharm.com]
- 9. NAD metabolism fuels human and mouse intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAMPT mitigates colitis severity by supporting redox-sensitive activation of phagocytosis in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAMPT mitigates colitis susceptibility by supporting redox-sensitive activation of phagocytosis in inflammatory macrophages [vivo.weill.cornell.edu]
- 12. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P21-activated kinase 4 in pancreatic acinar cells is activated by numerous gastrointestinal hormones/neurotransmitters and growth factors by novel signaling, and its activation stimulates secretory/growth cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 18. droracle.ai [droracle.ai]
Navigating Unforeseen Outcomes in Padnarsertib Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected results from studies involving Padnarsertib (KPT-9274). As a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), this compound's complex mechanism of action can lead to nuanced experimental outcomes. This guide is intended to equip researchers with the knowledge to dissect these results and advance their research.
Frequently Asked Questions (FAQs)
Q1: We observed incomplete tumor growth inhibition despite confirming this compound's activity in our cell lines. What could be the underlying reason?
A1: This could be indicative of acquired resistance. Preclinical studies have shown that cancer cells can develop resistance to NAMPT inhibitors.[1][2][3] One primary mechanism is the upregulation of alternative NAD+ biosynthesis pathways, which compensates for the NAMPT inhibition.[1][2] Specifically, increased expression of nicotinate phosphoribosyltransferase (NAPRT) or quinolinate phosphoribosyltransferase (QPRT) can allow cells to utilize nicotinic acid or tryptophan, respectively, to produce NAD+ and bypass the this compound-induced blockade.[1][2]
Q2: Our research indicates that the effects of this compound on cellular signaling are broader than just the PAK4 pathway. Is this a known phenomenon?
A2: Yes, this is a documented finding. In addition to its effects on PAK4, this compound has been shown to lead to the downregulation of the mTORC2 signaling pathway.[4][5][6] This is thought to occur through the inhibition of Rictor, a key component of the mTORC2 complex.[4][5][6] Therefore, when analyzing your results, it is crucial to consider signaling events downstream of both PAK4 and mTORC2.
Q3: We are designing a study to investigate potential resistance mechanisms to this compound. What are the known mutations that can confer resistance?
A3: Mutations in the drug target, NAMPT, have been identified as a mechanism of acquired resistance to NAMPT inhibitors. These mutations can alter the drug-binding pocket, reducing the efficacy of the inhibitor. Some of the reported mutations in NAMPT that confer resistance to other NAMPT inhibitors and could be relevant for this compound are listed in the table below.
Troubleshooting Guides
Problem 1: Reduced Sensitivity to this compound in Long-Term Cultures
Symptoms:
-
Initial sensitivity to this compound is lost over subsequent cell passages.
-
Higher concentrations of this compound are required to achieve the same level of growth inhibition.
Potential Causes and Troubleshooting Steps:
-
Upregulation of Compensatory NAD+ Pathways:
-
Hypothesis: Cells have upregulated NAPRT or QPRT to bypass NAMPT inhibition.
-
Verification:
-
Perform qRT-PCR or Western blot analysis to measure the expression levels of NAPRT and QPRT in your resistant cell lines compared to the parental, sensitive lines.
-
Culture the resistant cells in nicotinic acid-free or tryptophan-free media and assess their sensitivity to this compound. A resensitization would support this hypothesis.
-
-
Solution: Consider combination therapies. For instance, co-treatment with a NAPRT inhibitor, such as 2-hydroxynicotinic acid, has been shown to re-sensitize resistant cells to NAMPT inhibitors in preclinical models.[7]
-
-
Acquisition of NAMPT Mutations:
-
Hypothesis: A mutation in the NAMPT gene is preventing this compound from binding effectively.
-
Verification: Sequence the NAMPT gene from your resistant cell lines and compare it to the parental line to identify any potential mutations.
-
Solution: If a mutation is identified, this confirms a specific mechanism of resistance. Further research could involve structural modeling to understand the impact of the mutation on drug binding.
-
Problem 2: Unexpected Changes in Downstream Signaling Pathways
Symptoms:
-
Alterations in the phosphorylation status of proteins not directly downstream of PAK4 are observed.
-
For example, decreased phosphorylation of AKT at Ser473.
Potential Cause and Troubleshooting Steps:
-
mTORC2 Pathway Inhibition:
-
Hypothesis: this compound is inhibiting the mTORC2 pathway in your experimental system.
-
Verification:
-
Perform Western blot analysis to assess the phosphorylation status of key mTORC2 substrates, such as AKT (Ser473) and PKCα. A decrease in phosphorylation would support mTORC2 inhibition.
-
Analyze the expression of Rictor, a key component of mTORC2.
-
-
Solution: This finding opens new avenues for your research. You can further investigate the functional consequences of mTORC2 inhibition in your models and explore potential synergistic interactions with other drugs that target parallel pathways.
-
Data Presentation
Table 1: IC50 Values of this compound (KPT-9274) in Preclinical Models
| Target/Cell Line | IC50 (nM) | Reference |
| NAMPT (cell-free) | ~120 | [8] |
| PAK4 | <100 | [8] |
Table 2: Reported NAMPT Mutations Conferring Resistance to NAMPT Inhibitors
| Mutation | Cell Line Origin | Reference |
| H191R | HCT-116, NYH | [2] |
| D93del | HCT-116, NYH | [2] |
| Q388R | HCT-116, NYH | [2] |
| G217R | Cell lines resistant to GNE-618 | [9] |
| G217A | Cell lines resistant to GNE-618 | [9] |
| G217V | Cell lines resistant to GNE-618 | [9] |
| S165F | Cell lines resistant to GNE-618 | [9] |
| S165Y | Cell lines resistant to GNE-618 | [9] |
Experimental Protocols
Protocol 1: In Vitro PAK4 Kinase Activity Assay
This protocol is adapted from a high-throughput FRET-based assay.
Materials:
-
Recombinant human PAK4 (kinase domain)
-
FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA
-
ATP
-
This compound or other test compounds
-
384-well plates
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, pre-incubate the PAK4 enzyme, FRET peptide substrate, and diluted this compound for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for PAK4 (e.g., 16 µM).
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction and measure the emissions of Coumarin (445 nm) and Fluorescein (520 nm) after excitation at 400 nm.
-
Calculate the ratio of Fluorescein to Coumarin emission to determine the extent of substrate phosphorylation and, consequently, PAK4 inhibition.
Protocol 2: Generation of NAMPT Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a NAMPT inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
NAMPT inhibitor (e.g., FK866 or this compound)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of the NAMPT inhibitor for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin by continuously exposing the parental cell line to a low concentration of the NAMPT inhibitor (e.g., at or slightly below the IC20).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner.
-
At each step, allow the cells to recover and resume normal growth before the next concentration increase.
-
This process of gradual dose escalation can take several months.
-
Periodically assess the IC50 of the resistant cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a maintenance concentration of the inhibitor.
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound and its unexpected effect on mTORC2.
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Padnarsertib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Padnarsertib (KPT-9274) in their experiments. This compound is a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1] This guide is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent or do not correlate with other assays like apoptosis or cell cycle analysis. What could be the cause?
A1: Tetrazolium-based assays like MTT measure metabolic activity, which can be directly affected by this compound's inhibition of NAMPT, a key enzyme in NAD+ synthesis.[1] This can lead to an underestimation of cell viability that is not directly correlated with cell death.
Troubleshooting Steps:
-
Use a complementary assay: Supplement your viability assays with methods that directly count live and dead cells, such as Trypan Blue exclusion or a live/dead cell imaging assay.
-
Apoptosis and Cell Cycle Analysis: Utilize assays like Annexin V/PI staining or cell cycle analysis to get a clearer picture of the cellular response to this compound.
-
Control for Metabolic Effects: When using metabolic assays, include control experiments with other NAMPT inhibitors (like FK866) to distinguish between general metabolic inhibition and other cytotoxic effects.
Q2: I am not observing the expected decrease in NAD/NADH levels after this compound treatment. What should I check?
A2: Several factors can influence the measurement of NAD/NADH levels.
Troubleshooting Steps:
-
Assay Protocol: Ensure that the NAD/NADH measurement protocol is followed precisely. Pay close attention to sample preparation, especially the acid/base extraction steps to separate NAD+ and NADH.
-
Cellular NAD+ Synthesis Pathway: Be aware that some cell lines may have a higher reliance on the Preiss-Handler pathway for NAD+ synthesis, which utilizes nicotinic acid (NA) and is independent of NAMPT. In such cases, the effect of this compound on total NAD+ levels might be less pronounced.[2]
-
Time Course and Dose-Response: Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration for observing a significant decrease in NAD/NADH levels in your specific cell line.
-
Kit Controls: Always include the positive and negative controls provided with your NAD/NADH assay kit to validate the assay's performance.
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of PAK4 and/or NAMPT and not off-target effects?
A3: Validating the on-target effects of any inhibitor is crucial.
Troubleshooting Steps:
-
Use Specific Inhibitors as Controls:
-
NAMPT: Use a well-characterized NAMPT-specific inhibitor, such as FK866, in parallel with this compound.
-
PAK4: While highly specific PAK4 inhibitors for use as controls are less common, comparing results with other known PAK4 inhibitors can be informative.
-
-
siRNA/shRNA Knockdown: The most definitive way to confirm on-target effects is to use siRNA or shRNA to specifically knock down PAK4 and/or NAMPT. The phenotype of the knockdown should mimic the effects observed with this compound treatment.[3]
-
Rescue Experiments: For NAMPT inhibition, you can perform a rescue experiment by supplementing the culture medium with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If the effects of this compound are on-target, NMN should rescue the phenotype.[2]
-
Western Blot Analysis: Confirm the engagement of the PAK4 pathway by assessing the phosphorylation status of downstream targets like β-catenin. A decrease in phospho-β-catenin would support on-target PAK4 inhibition.[1]
Q4: I am having trouble dissolving this compound for my experiments.
A4: this compound has specific solubility properties.
Troubleshooting Steps:
-
In Vitro Studies: For cell culture experiments, this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
In Vivo Studies: For animal studies, specific formulations are required. A common formulation involves a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water. It is crucial to follow established protocols for preparing stable and homogenous suspensions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro IC50 Values of this compound
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| NAMPT (enzymatic assay) | N/A | ~120 | [1] |
| Cell Viability (MTT) | MS-751 | 30 | [4] |
| Cell Viability | Caki-1 | 600 | [4] |
| NAD Regeneration | - | ~50 | [5] |
Table 2: Expected Outcomes of this compound Treatment
| Assay | Expected Outcome | Typical Magnitude (Cell Line Dependent) |
| Cell Viability | Decrease | Varies by cell line sensitivity |
| NAD/NADH Levels | Decrease | Significant reduction |
| Apoptosis (Annexin V) | Increase in apoptotic cells | Dose-dependent increase |
| Cell Cycle | G2/M arrest | Accumulation of cells in G2/M phase |
| p-PAK4 Levels | Decrease | Dose-dependent reduction |
| p-β-catenin Levels | Decrease | Dose-dependent reduction |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot for PAK4 and NAMPT Pathway Analysis
Objective: To assess the effect of this compound on the protein levels and phosphorylation status of PAK4 and its downstream targets, and to confirm NAMPT expression.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAK4, anti-phospho-PAK4 (Thr423), anti-β-catenin, anti-phospho-β-catenin (Ser675), anti-NAMPT, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify band intensities and normalize to the loading control.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[9][10]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
NAD/NADH Quantification Assay
Objective: To measure the intracellular levels of NAD+ and NADH after this compound treatment.
Materials:
-
NAD/NADH Quantification Kit
-
Extraction Buffers (acidic for NAD+, basic for NADH)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Extraction:
-
For total NAD/NADH: Lyse cells with the provided extraction buffer.
-
For separate NAD+ and NADH: Perform parallel extractions using acidic and basic buffers, respectively. Heat the basic extract to degrade NAD+.
-
-
Assay Reaction: Add the cycling enzyme mix and developer to the extracts and standards.
-
Measurement: Read the absorbance or fluorescence according to the kit's instructions.
-
Calculation: Calculate the NAD+ and NADH concentrations based on the standard curve and normalize to cell number or protein concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Padnarsertib Efficacy with Drug Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of Padnarsertib (KPT-9274) with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] Its anti-cancer activity stems from two distinct mechanisms:
-
PAK4 Inhibition: this compound binds to and promotes the degradation of PAK4, a kinase that is often overexpressed in cancer and plays a role in cell proliferation, motility, and survival.[3]
-
NAMPT Inhibition: By inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, this compound depletes cellular NAD+ levels.[3] This disrupts cellular metabolism and leads to cell death, particularly in cancer cells that have a high demand for NAD+.[3]
Q2: What is the rationale for combining this compound with other anti-cancer agents?
Combining this compound with other drugs can enhance its therapeutic efficacy through synergistic or additive effects. The rationale for specific combinations often involves targeting complementary survival pathways or overcoming resistance mechanisms. For instance, combining this compound with agents that induce DNA damage, like doxorubicin, can be effective because the subsequent DNA repair processes are highly dependent on NAD+, which is depleted by this compound.[4] Similarly, targeting the mTOR pathway with drugs like everolimus, in conjunction with this compound's effects, can lead to more potent anti-tumor activity.[1][5][6][7] Furthermore, since NAMPT overexpression is linked to resistance to BCL-2 inhibitors like venetoclax, co-administration of this compound can be a strategy to overcome this resistance.[8]
Q3: What are some known synergistic combinations with this compound?
Preclinical studies have demonstrated synergistic or enhanced anti-tumor activity of this compound in combination with:
-
Everolimus: In pancreatic neuroendocrine tumors (PNETs), the combination of this compound and everolimus has shown significant synergy in suppressing tumor growth in xenograft models.[1][5][6][7]
-
Doxorubicin: In a study on canine non-Hodgkin lymphoma, the combination of this compound and doxorubicin resulted in a high rate of complete responses.[4]
-
Venetoclax: In acute myeloid leukemia (AML), the combination of this compound and venetoclax has demonstrated significant synergy in vitro.[1]
Q4: What is the single-agent activity of this compound in preclinical models?
This compound has shown single-agent anti-tumor activity across a range of cancer types in preclinical studies. The table below summarizes some of these findings.
| Cancer Type | Model | Dose (mg/kg) | Regimen (per week) | Best Response |
| Hepatocellular carcinoma | Hep 3B | 100 | BIDx5 | 37% TGI |
| Renal cell carcinoma | Caki-1 | 100 | BIDx5 | 46% TGI |
| Renal cell carcinoma | 786-O | 100 | BIDx5 | 70% TGI |
| Triple negative breast cancer | MDA-MB-468 | 100 | BIDx7 | 73% TGI |
| Triple negative breast cancer | MDA-MB-231 | 150 | BIDx4 | 84% TGI |
| Non-small cell lung cancer | NCI-H520 | 100 | BIDx5 | 6% TR |
| Colorectal carcinoma | COLO 205 | 100 | BIDx5 | 41% TR |
| Colorectal carcinoma | COLO 320HSR | 200 | BID QoDx3 | 72% TGI |
| Esophageal Squamous | KYSE510 | 150 | BIDx5 | 90% TR |
TGI: Tumor Growth Inhibition; TR: Tumor Regression. Data from a phase 1 study presentation.[9]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability assay results between replicates.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause 2: Edge effects.
-
Solution: To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Solution: Prepare fresh drug dilutions for each experiment. Ensure thorough mixing of drug solutions before adding to the cells.
-
Issue 2: Lack of expected synergistic effect between this compound and a combination agent.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Solution: Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify the optimal concentrations for synergy.
-
-
Possible Cause 2: Inappropriate timing of drug addition.
-
Solution: Consider the mechanism of action of both drugs. Sequential administration might be more effective than simultaneous addition. For example, pre-treating with this compound to deplete NAD+ before adding a DNA-damaging agent could enhance efficacy.
-
-
Possible Cause 3: Cell line-specific resistance.
-
Solution: Investigate the expression levels of PAK4, NAMPT, and the target of the combination drug in your cell line. The absence or low expression of these targets could explain the lack of synergy.
-
Issue 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High concentration of solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including controls.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination.
-
In Vivo Xenograft Studies
Issue 1: High toxicity or weight loss in animals treated with the drug combination.
-
Possible Cause 1: Overlapping toxicities of the combined agents.
-
Solution: Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents.
-
-
Possible Cause 2: On-target toxicity of NAMPT inhibition.
Issue 2: Lack of tumor growth inhibition with the drug combination.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Solution: Analyze drug concentrations in plasma and tumor tissue to ensure adequate bioavailability and tumor penetration.
-
-
Possible Cause 2: Rapid development of resistance.
-
Solution: Analyze tumor samples from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative NAD+ synthesis pathways.
-
Quantitative Data from Preclinical Combination Studies
This compound with Everolimus in Pancreatic Neuroendocrine Tumor (PNET) Xenografts
| Treatment Group | Dose | Schedule | Outcome |
| Vehicle Control | - | - | Progressive tumor growth |
| This compound | 150 mg/kg | Oral, once daily, 3 days/week | Moderate tumor growth inhibition |
| Everolimus | 2.5 mg/kg | Oral, once daily, 3 days/week | Minimal tumor growth inhibition |
| This compound + Everolimus | 150 mg/kg + 2.5 mg/kg | Oral, once daily, 3 days/week | Significant reduction in tumor growth |
This combination was well-tolerated with no significant body weight loss observed.[1][5][6][7]
This compound with Doxorubicin in Canine Non-Hodgkin Lymphoma
| Treatment Group | Dose | Schedule | Outcome |
| This compound + Doxorubicin | 2 mg/kg (this compound) + 30 mg/m² (Doxorubicin) | 4 doses of this compound prior to a single dose of Doxorubicin | 5 out of 6 dogs achieved a complete response |
The combination was reported to be safe with no enhanced toxicity over doxorubicin alone.[4]
This compound with Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
| Drug Combination | Cell Lines | Outcome |
| This compound (100 nM) + Venetoclax (10 nM) | AML cell lines | Significant synergistic effect in reducing cell viability |
Data from in vitro studies.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for Target Engagement
-
Cell Lysis: Treat cells with this compound and/or the combination drug for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PAK4, total PAK4, NAMPT, and downstream signaling molecules (e.g., p-AKT, total AKT, p-S6, total S6, BCL-2 family proteins) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study Workflow
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into different treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer drugs according to the determined dose and schedule (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Signaling pathways targeted by this compound combinations.
Caption: Workflow for evaluating this compound drug combinations.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A combination of Dihydroartemisinin and Venetoclax enhances antitumor effect in AML via C-MYC/BCL-XL/MCL-1 triple targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 9. Paper: The Hyperbolic NAMPT Inhibitor RPT1G Synergizes with BCL-2 Family Inhibitors and Helps Overcome Venetoclax Resistance in Acute Myeloid Leukemia Cells [ash.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. Paper: LSD1 Inhibition Synergizes with Venetoclax in Acute Myeloid Leukemia By Targeting Cellular Metabolism [ash.confex.com]
- 12. Nicotinamide Metabolism Mediates Resistance to Venetoclax in Relapsed Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Padnarsertib vs. Other PAK4 Inhibitors: A Comparative Guide
In the landscape of cancer drug discovery, p21-activated kinase 4 (PAK4) has emerged as a critical therapeutic target. Overexpression of PAK4 is implicated in the progression of various cancers, driving cellular proliferation, survival, and motility. This has spurred the development of numerous PAK4 inhibitors, each with distinct biochemical profiles and mechanisms of action. This guide provides a detailed comparison of Padnarsertib (KPT-9274) against other notable PAK4 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Mechanism of Action: A Divergence in Strategy
This compound distinguishes itself as a dual inhibitor, targeting both PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound is an allosteric inhibitor of PAK4, binding to a different site on the enzyme to induce its effect.[1] Its inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, adds a second layer to its anti-cancer activity by depleting cellular energy reserves.[2][4][3]
In contrast, many other PAK4 inhibitors, such as PF-3758309 , function as ATP-competitive inhibitors.[5][6] This means they directly compete with ATP for binding to the kinase's active site, thereby blocking its phosphotransferase activity. Recent studies suggest that some PAK4 inhibitors initially thought to be specific for PAK4, including PF-3758309, may also exhibit inhibitory activity against NAMPT, indicating a potential for overlapping mechanisms of action.
Comparative Efficacy: A Quantitative Look
The potency of these inhibitors is a critical factor in their therapeutic potential. The following tables summarize key quantitative data from various preclinical studies, providing a side-by-side comparison of their performance.
Table 1: In Vitro Inhibitory Activity of PAK4 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki / Kd (PAK4) | Other Notable Kinase Inhibition | Reference(s) |
| This compound (KPT-9274) | PAK4, NAMPT | <100 nM (IC50) | NAMPT (IC50: ~120 nM) | [1][2] |
| PF-3758309 | PAK4 (ATP-competitive) | Kᵢ: 18.7 nM, K🇦: 2.7 nM | PAK1 (Kᵢ: 13.7 nM), PAK5 (Kᵢ: 18.1 nM), PAK6 (Kᵢ: 17.1 nM), PAK2 (IC50: 190 nM), PAK3 (IC50: 99 nM) | [7][5][6] |
| FRAX486 | Group I PAKs > PAK4 | IC50: 575 nM | PAK1 (IC50: 14 nM), PAK2 (IC50: 33 nM), PAK3 (IC50: 39 nM) | [8] |
| GNE-2861 | PAK4 | - | - | [9] |
| LCH-7749944 | PAK4 | IC50: 14.93 µM | Less potent against PAK1, PAK5, PAK6 | [8] |
Table 2: Cellular Activity of PAK4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |
| This compound (KPT-9274) | MS-751 | MTT Assay | 30 nM | [1] |
| Caki-1 | Viability | 600 nM | [1] | |
| PF-3758309 | HCT116 | Anchorage-independent growth | 0.24 nM | [5] |
| A549 | Cellular proliferation | 20 nM | [7] | |
| A549 | Anchorage-independent growth | 27 nM | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
PAK4 Signaling Pathway
This diagram illustrates the central role of PAK4 in mediating downstream signaling cascades that promote cancer cell proliferation, survival, and migration.
Dual Inhibition by this compound
This diagram illustrates the unique dual mechanism of this compound, targeting both the PAK4 and NAMPT pathways.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
This diagram outlines the typical workflow for assessing the effect of PAK4 inhibitors on cancer cell viability using an MTT assay.
Experimental Protocols
To ensure reproducibility and clarity, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.[10]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PAK4 inhibitor. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability, is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Cells are treated with the PAK4 inhibitor at various concentrations for a defined period to induce apoptosis.[11]
-
Cell Harvesting: Adherent cells are detached using a gentle method (e.g., trypsinization or cell scraping), while suspension cells are collected by centrifugation.[11][12]
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).[11][12]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorescently labeled Annexin V conjugate (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.[11][13] Annexin V binds to the exposed PS on apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic or necrotic cells).[13]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[12][13]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[11]
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells in response to a chemoattractant.
-
Chamber Preparation: Transwell inserts with a porous membrane are placed into the wells of a 24-well plate. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.[2][14]
-
Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber of the Transwell insert.[2]
-
Chemoattractant Addition: A chemoattractant (e.g., fetal bovine serum or a specific growth factor) is added to the lower chamber. The PAK4 inhibitor is typically added to the upper chamber with the cells.[2]
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.[14]
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.[2]
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol or paraformaldehyde) and stained (e.g., with crystal violet).[2]
-
Quantification: The stained cells are imaged and counted under a microscope. The extent of migration is quantified by comparing the number of migrated cells in the treated groups to the control group.
In Vivo Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of PAK4 inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[15][16][17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The PAK4 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.[3][15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight and general health are also monitored.[15]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[15]
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
The development of PAK4 inhibitors represents a promising avenue for cancer therapy. This compound, with its unique dual-inhibitory mechanism targeting both PAK4 and NAMPT, offers a multi-faceted approach to combating cancer cell growth and survival. While ATP-competitive inhibitors like PF-3758309 have demonstrated high potency, their selectivity profiles and potential off-target effects warrant careful consideration. The data and protocols presented in this guide provide a foundation for researchers to objectively compare these and other PAK4 inhibitors, facilitating informed decisions in the pursuit of novel and effective cancer treatments. As the field continues to evolve, further head-to-head comparative studies and comprehensive selectivity profiling will be crucial in elucidating the full therapeutic potential of these targeted agents.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioconductor.org [bioconductor.org]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergistic Effects of Padnarsertib and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available research specifically detailing the synergistic effects of Padnarsertib (a dual PAK4/NAMPT inhibitor) and doxorubicin is limited. This guide is intended for research professionals to provide a framework for investigating the potential synergy between these two compounds. The experimental data presented are hypothetical and for illustrative purposes, while the methodologies are based on established practices for assessing drug combinations.
The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and enhancing anti-cancer efficacy. This guide explores the potential synergistic effects of this compound, a novel dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), with the widely used chemotherapeutic agent, doxorubicin. Understanding this potential synergy could pave the way for more effective treatment strategies in various malignancies.
Hypothesized Synergistic Interaction
This compound exerts its anti-tumor effects through a dual mechanism: inhibition of PAK4, a key regulator of cell proliferation and survival, and inhibition of NAMPT, an essential enzyme in the NAD+ salvage pathway. This leads to disruption of the PAK4/β-catenin signaling pathway, depletion of cellular NAD+, and ultimately, apoptosis[1][2]. Doxorubicin's primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and programmed cell death[3][4].
The combination of this compound and doxorubicin may lead to a synergistic anti-cancer effect through complementary mechanisms. For instance, by depleting cellular NAD+ pools, this compound could impair the cancer cells' ability to repair the DNA damage induced by doxorubicin. Furthermore, the simultaneous targeting of distinct critical pathways—cellular metabolism and proliferation by this compound, and DNA integrity by doxorubicin—could lower the threshold for inducing apoptosis and overcoming potential resistance mechanisms.
Quantitative Data on Synergistic Effects
The following table is a template designed for researchers to present their experimental findings on the synergistic effects of this compound and doxorubicin.
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Effect |
| [Cancer Type] | This compound | [Experimental Value] | [Experimental Value] | \multirow{2}{}{[Calculated Value]} | \multirow{2}{}{[Synergism/Additive/Antagonism]} |
| Doxorubicin | [Experimental Value] | [Experimental Value] | |||
| [Cancer Type] | This compound | [Experimental Value] | [Experimental Value] | \multirow{2}{}{[Calculated Value]} | \multirow{2}{}{[Synergism/Additive/Antagonism]} |
| Doxorubicin | [Experimental Value] | [Experimental Value] | |||
| [Cancer Type] | This compound | [Experimental Value] | [Experimental Value] | \multirow{2}{}{[Calculated Value]} | \multirow{2}{}{[Synergism/Additive/Antagonism]} |
| Doxorubicin | [Experimental Value] | [Experimental Value] |
Note: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the synergistic effects of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each drug and to assess the effect of the combination on cell viability.
-
Cell Culture: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound or doxorubicin for 48-72 hours.
-
Combination: Treat cells with a fixed ratio combination of this compound and doxorubicin, based on their individual IC50 values, or a matrix of varying concentrations of both drugs.
-
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method to quantify the nature of the drug interaction.
-
Software: Use software such as CompuSyn to calculate the CI values from the cell viability data of the combination experiments.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the single agents and their combination.
-
Cell Treatment: Treat cells with this compound, doxorubicin, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound and doxorubicin synergy.
Hypothesized Signaling Pathway of Synergy
Caption: Hypothesized synergistic mechanism of this compound and doxorubicin.
Logical Relationship of Synergistic Effect
Caption: Logical flow of the synergistic anti-cancer effect.
References
KPT-9274 Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KPT-9274, a first-in-class dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), with other selective inhibitors targeting these key oncogenic pathways. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms to offer an objective assessment of KPT-9274's performance against its alternatives.
KPT-9274 distinguishes itself by simultaneously targeting two crucial nodes in cancer cell proliferation, survival, and metabolism. PAK4 is a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell migration, and survival signaling.[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling.[1] The dual inhibition by KPT-9274 is designed to deliver a synergistic anti-tumor effect by concurrently disrupting oncogenic signaling and inducing metabolic stress.
Comparative Efficacy of KPT-9274 and Alternatives
To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of KPT-9274 and a selection of alternative PAK4 and NAMPT inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of KPT-9274 (Dual PAK4/NAMPT Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caki-1 | Renal Cell Carcinoma | 0.6 | [2] |
| 786-O | Renal Cell Carcinoma | 0.57 | [2] |
Note: The IC50 of KPT-9274 for NAMPT enzymatic activity is approximately 120 nM.[3]
Table 2: In Vitro Efficacy of Selective PAK4 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PF-3758309 | HCT116 | Colorectal Carcinoma | 0.00024 | [4] |
| PF-3758309 | SH-SY5Y | Neuroblastoma | 5.461 | [5] |
| PF-3758309 | IMR-32 | Neuroblastoma | 2.214 | [5] |
| PF-3758309 | KELLY | Neuroblastoma | 1.846 | [5] |
| GNE-2861 | MDA-MB-436 | Breast Cancer | 0.1 - 50 | [6] |
| GNE-2861 | MCF-10A PIK3CA | Breast Cancer | 0.1 - 50 | [6] |
| LCH-7749944 | SGC7901 | Gastric Cancer | 14.93 | [7] |
Note: The Ki of PF-3758309 for PAK4 is 18.7 nM. The IC50 values for GNE-2861 against PAK4, PAK5, and PAK6 are 7.5 nM, 126 nM, and 36 nM, respectively.[4][6]
Table 3: In Vitro Efficacy of Selective NAMPT Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FK866 | HepG2 | Liver Carcinoma | ~1 | [8] |
| FK866 | A2780 | Ovarian Cancer | 1.4 | [9] |
| FK866 | HCT116 | Colorectal Carcinoma | 3.0 | [9] |
| CHS-828 (GMX1778) | Various | Myeloma | < 25 (enzymatic) | [3][10] |
| GNE-617 | A549 | Non-Small Cell Lung | 18.9 | [11] |
| OT-82 | Various | Leukemia | 0.2 - 4.0 | [12] |
Note: The enzymatic IC50 of GNE-617 for NAMPT is 5 nM.[11][13] OT-82 shows higher potency against hematopoietic malignancies (IC50 = 2.89 ± 0.47 nM) compared to non-hematopoietic tumors (13.03 ± 2.94 nM).[5]
Key Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS/MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.625, 1.25, 2.5, 5, 10, or 20 µM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 10 µl of MTT solution for a final concentration of 0.45 mg/ml).[14]
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.[14]
-
Solubilization (for MTT): If using MTT, add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS/MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value by plotting the data on a logarithmic curve.[5]
NAMPT Enzymatic Assay
This protocol outlines a general method for measuring the direct inhibitory effect of compounds on NAMPT activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide, and PRPP in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+, which is detected using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal. For example, in the presence of alcohol dehydrogenase, NAD+ is reduced to NADH, which can be measured by the conversion of a probe like WST-1 to a colored formazan product, read at 450 nm.[15][16]
-
Data Analysis: Determine the enzymatic activity by measuring the rate of signal generation and calculate the IC50 value of the inhibitor.
Western Blot Analysis for PAK4 and Downstream Targets
This protocol describes the detection of protein expression and phosphorylation status to confirm target engagement.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PAK4, phospho-PAK4, β-catenin, or other relevant downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: KPT-9274 dual-inhibits PAK4 signaling and NAMPT-mediated NAD+ synthesis.
Caption: A typical workflow for preclinical evaluation of KPT-9274 and its alternatives.
References
- 1. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Navigating the Challenges of Padnarsertib Resistance in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
Padnarsertib (KPT-9274), a first-in-class dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), has shown promise in preclinical models of various malignancies, including those with acquired resistance to standard chemotherapies. However, as with any targeted therapy, the emergence of resistance is a critical hurdle to its long-term efficacy. This guide provides a comprehensive comparison of the known and potential mechanisms of resistance to this compound, supported by experimental data and detailed protocols to aid researchers in this field.
Understanding this compound's Dual Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting two key cellular pathways:
-
NAMPT Inhibition: By inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, this compound depletes cellular NAD+ levels. This vital coenzyme is essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Cancer cells, with their high metabolic demands, are particularly vulnerable to NAD+ depletion.[1]
-
PAK4 Inhibition: PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Overexpression of PAK4 is common in many cancers and is associated with poor prognosis. This compound's inhibition of PAK4 disrupts these pro-tumorigenic signaling cascades.[1]
Acquired Resistance to this compound: Insights from Preclinical Studies
While dedicated studies on cancer cell lines with acquired resistance to this compound are limited, a CRISPR-Cas9 screen has provided direct evidence that mutations within the NAMPT gene can confer resistance to the drug. This finding underscores the critical role of the NAMPT inhibition in this compound's overall efficacy.
Given its dual-target nature, resistance to this compound can theoretically arise from alterations affecting either the NAMPT or PAK4 pathways, or both. The following sections detail the established resistance mechanisms to inhibitors of these individual targets, which are highly relevant to understanding potential resistance to this compound.
Mechanisms of Resistance to NAMPT Inhibitors
Extensive research into NAMPT inhibitors has revealed several key mechanisms by which cancer cells can evade their cytotoxic effects. These mechanisms can be broadly categorized as target-related and target-independent.
Table 1: Comparison of Resistance Mechanisms to NAMPT Inhibitors
| Resistance Mechanism | Description | Key Molecules Involved | Applicable to this compound? |
| Upregulation of Compensatory NAD+ Synthesis Pathways | Cancer cells can bypass the NAMPT-dependent salvage pathway by upregulating the de novo synthesis pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid. | Quinolinate Phosphoribosyltransferase (QPRT), Nicotinate Phosphoribosyltransferase (NAPRT) | Yes, as this would circumvent the NAD+ depletion caused by NAMPT inhibition. |
| Target Alteration | Mutations in the NAMPT gene can alter the drug-binding pocket, reducing the inhibitor's affinity and efficacy. | NAMPT | Yes, confirmed by CRISPR-Cas9 screens with KPT-9274. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration. | ABCB1 (P-glycoprotein) | Likely, as this is a common mechanism of resistance to many small molecule inhibitors. |
| Metabolic Reprogramming | Cancer cells may adapt their metabolic pathways to become less reliant on NAD+-dependent processes or to utilize alternative energy sources. | Various metabolic enzymes | Yes, as a general mechanism of adapting to metabolic stress. |
Potential Resistance Mechanisms Involving the PAK4 Pathway
While specific mechanisms of acquired resistance to PAK4 inhibitors are less well-defined, the known roles of PAK4 in promoting cell survival and chemoresistance suggest several potential avenues for resistance to this compound.
Table 2: Potential PAK4-Mediated Resistance Mechanisms to this compound
| Resistance Mechanism | Description | Key Molecules Involved |
| Activation of Bypass Signaling Pathways | Upregulation of parallel survival pathways can compensate for the inhibition of PAK4 signaling. | PI3K/Akt, MEK/ERK |
| Target Overexpression or Amplification | Increased expression of PAK4 could potentially overcome the inhibitory effects of this compound, requiring higher drug concentrations for efficacy. | PAK4 |
| Mutations in PAK4 | Although not yet reported, mutations in the this compound binding site on PAK4 could reduce its inhibitory activity. | PAK4 |
Signaling Pathways and Resistance Mechanisms
The interplay between the NAMPT and PAK4 pathways and the mechanisms of resistance are complex. The following diagrams illustrate these relationships.
Caption: Overview of this compound's mechanism and associated resistance pathways.
Experimental Protocols
Investigating the mechanisms of this compound resistance requires robust in vitro models. The following is a generalized protocol for the generation of this compound-resistant cancer cell lines.
Protocol: Generation of this compound-Resistant Cancer Cell Lines
-
Cell Line Selection and Baseline IC50 Determination:
-
Select a cancer cell line of interest known to be initially sensitive to this compound.
-
Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Induction of Resistance (Continuous Exposure Method):
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation.
-
This process may take several months.
-
-
Induction of Resistance (Pulsed Exposure Method):
-
Treat the parental cells with a high concentration of this compound (e.g., IC70-IC80) for a short period (e.g., 24-72 hours).
-
Remove the drug-containing media and allow the surviving cells to recover and repopulate in drug-free media.
-
Repeat this cycle of high-dose, short-term exposure and recovery.
-
-
Isolation of Resistant Clones:
-
Once a population of cells is able to proliferate in a significantly higher concentration of this compound compared to the parental line, isolate single-cell clones using limited dilution or cell sorting.
-
-
Characterization of Resistant Phenotype:
-
Expand the isolated clones and determine their IC50 for this compound. A significant increase in IC50 (typically >5-10 fold) confirms the resistant phenotype.
-
Assess the stability of the resistant phenotype by culturing the cells in the absence of this compound for several passages and then re-determining the IC50.
-
-
Mechanistic Analysis of Resistant Clones:
-
Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in NAMPT, PAK4, and other relevant genes.
-
Transcriptomic Analysis: Use RNA-sequencing to identify differentially expressed genes, particularly those involved in NAD+ metabolism (e.g., QPRT, NAPRT) and drug transport (e.g., ABCB1).
-
Proteomic Analysis: Use Western blotting or mass spectrometry to assess the protein levels of NAMPT, PAK4, and key components of signaling pathways (e.g., p-Akt, p-ERK).
-
Metabolic Analysis: Measure intracellular NAD+ levels and assess metabolic flux to determine if metabolic reprogramming has occurred.
-
Caption: A generalized workflow for developing and analyzing this compound resistance.
Conclusion and Future Directions
The development of resistance remains a significant challenge for the clinical application of this compound. While direct experimental evidence on acquired resistance to this dual inhibitor is still emerging, the well-established mechanisms of resistance to NAMPT inhibitors provide a strong foundation for future research. Key areas of investigation should include:
-
Generation and multi-omic characterization of this compound-resistant cell lines to definitively identify the specific molecular alterations that drive resistance.
-
Evaluation of combination therapies to overcome or prevent resistance. For example, combining this compound with inhibitors of the de novo NAD+ synthesis pathway or with inhibitors of bypass signaling pathways (e.g., PI3K or MEK inhibitors) could be a promising strategy.
-
Identification of predictive biomarkers that can identify patients who are most likely to respond to this compound and those who are at risk of developing resistance.
A thorough understanding of the molecular landscape of this compound resistance will be crucial for optimizing its clinical use and improving patient outcomes. This guide serves as a resource to facilitate further research into this important area of cancer therapeutics.
References
A Comparative Analysis of Dual-Targeted Cancer Therapies: Padnarsertib and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, dual inhibitors that simultaneously modulate multiple nodes within cancer signaling networks represent a promising therapeutic strategy. This guide provides a comparative analysis of Padnarsertib, a novel dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), with other dual- B-cell lymphoma 2 (Bcl-2) family inhibitors. This comparison, supported by experimental data, aims to offer an objective overview of their distinct mechanisms and performance, providing valuable insights for researchers and drug development professionals.
Introduction to Dual Inhibition Strategies
The rationale behind dual inhibitors lies in the potential to achieve synergistic antitumor effects, overcome resistance mechanisms, and reduce the likelihood of tumor escape that can occur with single-agent therapies. By targeting two distinct pathways, these agents can disrupt cancer cell proliferation, survival, and metabolism more effectively. This guide focuses on two distinct classes of dual inhibitors: those targeting signaling and metabolic pathways, exemplified by this compound, and those targeting the core apoptotic machinery, represented by Bcl-2/Bcl-xL inhibitors.
This compound: A Dual Inhibitor of PAK4 and NAMPT
This compound (KPT-9274) is an orally bioavailable small molecule that uniquely combines the inhibition of PAK4 and NAMPT.[1][2]
-
p21-activated kinase 4 (PAK4): A serine/threonine kinase that is often overexpressed in various cancers. It plays a crucial role in regulating cell motility, proliferation, and survival.[2]
-
Nicotinamide phosphoribosyltransferase (NAMPT): A key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. Cancer cells often have a high metabolic demand and are reliant on NAMPT for their energy supply and DNA repair processes.[2]
By inhibiting both PAK4 and NAMPT, this compound disrupts critical signaling cascades and induces a state of cellular energy crisis, leading to cell cycle arrest and apoptosis.[3]
Comparative Dual Inhibitors: Targeting the Apoptotic Pathway
For a comparative perspective, we will analyze a class of dual inhibitors that directly target the intrinsic apoptotic pathway: the Bcl-2 family inhibitors. These agents are mechanistically distinct from this compound but share the ultimate goal of inducing cancer cell death.
-
Navitoclax (ABT-263): An orally active inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[4][5] By binding to these proteins, Navitoclax releases pro-apoptotic proteins, thereby triggering apoptosis.[4]
-
AZD4320: A dual inhibitor of Bcl-2 and Bcl-xL with nanomolar affinity.[6] It is designed to have a broader therapeutic window than earlier Bcl-2 family inhibitors.[6]
-
Pelcitoclax (APG-1252): A potent dual inhibitor of Bcl-2 and Bcl-xL with antineoplastic and pro-apoptotic effects.[7]
Performance Data: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the potency and efficacy of this compound and the selected Bcl-2/Bcl-xL inhibitors.
Table 1: In Vitro Efficacy (IC50/EC50 Values)
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | PAK4/NAMPT | Caki-1 (Renal) | Cell Viability | <100 (PAK4), 120 (NAMPT) | [1] |
| This compound | 786-O (Renal) | Cell Viability | 570 | [8] | |
| Navitoclax | Bcl-2/Bcl-xL/Bcl-w | SCLC cell lines | Cell Viability | 110 - 22,000 | [9] |
| AZD4320 | Bcl-2/Bcl-xL | RS4;11 (B-ALL) | Caspase Activity | 10 | [1] |
| AZD4320 | Ri-1 (DLBCL) | Caspase Activity | 15 | [1] | |
| AZD4320 | OCI-M1 (DLBCL) | Caspase Activity | 60 | [1] | |
| AZD4320 | KPUM-MS3 (Lymphoma) | Cell Viability | 26 | [10] | |
| AZD4320 | KPUM-UH1 (Lymphoma) | Cell Viability | 17 | [10] | |
| AZD4320 | STR-428 (Lymphoma) | Cell Viability | 170 | [10] | |
| Pelcitoclax (APG-1252-M1) | Bcl-2/Bcl-xL | NCI-H146 (SCLC) | Cell Proliferation | 9 | [11] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Renal Cell Carcinoma Xenograft | 100-200 mg/kg, oral, twice daily | Significant decrease in xenograft growth | [1] |
| Navitoclax | SCLC Xenografts | Not specified | Significant tumor growth inhibition in 9 of 11 models | [12] |
| AZD4320 | B-ALL and DLBCL Xenografts | Intravenous | Tumor regression | [1] |
| Pelcitoclax | Gastric Cancer PDX | 25-100 mg/kg, i.v., once daily | T/C values ranging from 18.7% (sensitive) to 120.0% (resistant) | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Dual Mechanism of Action
Caption: Dual inhibition of PAK4 and NAMPT by this compound.
Bcl-2 Family Inhibitor Mechanism of Action
Caption: Mechanism of apoptosis induction by Bcl-2/Bcl-xL inhibitors.
General Experimental Workflow for In Vitro Efficacy
Caption: Workflow for determining in vitro efficacy of dual inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the dual inhibitor or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the dual inhibitor.
-
Incubation: Plates are incubated for a specified time to allow for the induction of apoptosis.
-
Reagent Addition: The Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate, is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Reading: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. The EC50 value (the concentration of inhibitor that induces 50% of the maximal apoptotic response) can be calculated.
In Vivo Tumor Xenograft Study
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the dual inhibitor (e.g., orally or intravenously) according to a specified dosing schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. The percentage of TGI is a key endpoint.
Conclusion
This comparative guide highlights the distinct yet complementary approaches of dual-targeted cancer therapies. This compound, with its unique dual inhibition of PAK4 and NAMPT, represents a strategy that cripples cancer cells by disrupting both signaling and metabolic pathways. In contrast, dual Bcl-2/Bcl-xL inhibitors like Navitoclax, AZD4320, and Pelcitoclax directly engage the apoptotic machinery to induce programmed cell death.
The provided data underscores the potent in vitro and in vivo activities of these agents against various cancer models. The choice of a particular dual inhibitor for further development and clinical application will depend on the specific cancer type, its underlying molecular drivers, and the desire to target specific vulnerabilities. The continued exploration of these and other novel dual-inhibition strategies holds significant promise for advancing the field of oncology and improving patient outcomes.
References
- 1. AZD4320 [openinnovation.astrazeneca.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual inhibition of PFKFB3 and VEGF normalizes tumor vasculature, reduces lactate production, and improves chemotherapy in glioblastoma: insights from protein expression profiling and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolic Interventions in Tumor Immunity: Focus on Dual Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
Reversing the Cellular Impact of Padnarsertib: A Comparative Analysis of NAD+ Precursor Rescue Strategies
For Immediate Release
BOSTON, MA – November 10, 2025 – A comprehensive analysis of preclinical data reveals that the cellular phenotypes induced by the dual PAK4/NAMPT inhibitor, Padnarsertib (KPT-9274), can be effectively rescued by supplementation with Nicotinamide Adenine Dinucleotide (NAD+) precursors. This guide provides a comparative overview of these rescue strategies, offering researchers critical experimental data and protocols to inform future studies in oncology and metabolic research.
This compound is a promising anti-cancer agent that exerts its effects through the dual inhibition of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). The inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, leads to a significant depletion of intracellular NAD+, a critical coenzyme for cellular metabolism and signaling. This depletion results in a cascade of cellular effects, including decreased viability, cell cycle arrest, and apoptosis in cancer cells.
This guide explores the direct reversal of the this compound-induced phenotype by replenishing the cellular NAD+ pool with precursors such as Nicotinamide Mononucleotide (NMN) and Nicotinic Acid (NA).
Comparative Efficacy of NAD+ Precursors in Rescuing this compound-Induced Phenotypes
The primary strategy to counteract the effects of this compound-induced NAMPT inhibition is the supplementation with NAD+ precursors. Experimental data from studies on various cancer cell lines, including renal cell carcinoma (RCC) and Ewing sarcoma, demonstrate a robust rescue of cellular viability and metabolic function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the rescue of NAMPT inhibitor-induced phenotypes by NAD+ precursors.
Table 1: Rescue of this compound (KPT-9274)-Induced Cytotoxicity in Renal Cell Carcinoma (RCC) Cells
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Citation |
| 786-O | KPT-9274 | 0.5 µM | Cell Viability | ~50% decrease | [1] |
| 786-O | KPT-9274 + NMN | 0.5 µM + 1 mM | Cell Viability | Rescue to near control levels | [1] |
| 786-O | KPT-9274 + NA | 0.5 µM + 1 mM | Cell Viability | No significant rescue | [1] |
Table 2: Rescue of NAMPT Inhibitor (OT-82)-Induced Phenotypes in Ewing Sarcoma (EWS) Cells
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Citation |
| A673 | OT-82 | 10 nM | Cell Viability | Significant decrease | [2] |
| A673 | OT-82 + NMN | 10 nM + 1 mM | Cell Viability | Complete rescue | [2][3] |
| A673 | OT-82 | 10 nM | NAD+ Levels | Significant depletion | [2][3] |
| A673 | OT-82 + NMN | 10 nM + 1 mM | NAD+ Levels | Rescue to control levels | [2][3] |
Table 3: Alternative Rescue Strategy with Nicotinic Acid (NA) in NAPRT1-Proficient Cells
| Cell Line | NAMPT Inhibitor | NA Concentration | NAPRT1 Status | Outcome | Citation |
| A549 | LSN3154567 | >3 µM | Proficient | Complete rescue of anti-proliferative activity | [4] |
| PC3 | GNE-617 | 10 µM | Deficient | No rescue of cell viability in vitro | [5] |
| HCT-116 | GNE-617 | Not Specified | Proficient | Rescue of cell viability | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.
Caption: Mechanism of Action of this compound.
Caption: NAD+ Precursor Rescue Pathways.
Caption: General Experimental Workflow for Rescue Studies.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison guide. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assays (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without the addition of NAD+ precursors (e.g., NMN at 1 mM or NA at various concentrations). Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: Measure luminescence using a luminometer.
-
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
NAD+/NADH Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound +/- NAD+ precursors as described for the cell viability assay.
-
Cell Lysis: After the desired incubation period (e.g., 48 hours), lyse the cells using an appropriate lysis buffer provided with a commercial NAD+/NADH assay kit.
-
Assay Procedure: Follow the manufacturer's instructions for the NAD+/NADH assay kit. This typically involves separating the samples for NAD+ and NADH measurement, followed by an enzymatic reaction that leads to a colorimetric or fluorescent output.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NAD+/NADH ratio.
Apoptosis Assay (Annexin-V Staining)
-
Cell Culture and Treatment: Treat cells with this compound +/- NAD+ precursors for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin-V positive/PI negative cells are considered early apoptotic, while Annexin-V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
The available preclinical evidence strongly supports the use of NAD+ precursors, particularly NMN, to rescue the cellular phenotypes induced by the NAMPT inhibitor function of this compound. The choice of rescue agent may depend on the specific context, with Nicotinic Acid being a viable alternative in cells expressing NAPRT1. This comparative guide provides a foundational resource for researchers investigating the complex interplay between dual-target inhibitors, cellular metabolism, and potential rescue strategies, paving the way for more refined therapeutic approaches in oncology.
References
- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of OT-82 in Ewing Sarcoma: Targeting the NAD Salvage Pathway [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Padnarsertib's Impact on Gene Expression: A Comparative Guide for Researchers
For Immediate Release
Boston, MA – November 10, 2025 – A comprehensive analysis of the dual PAK4 and NAMPT inhibitor, Padnarsertib (KPT-9274), reveals significant gene expression changes that validate its mechanism of action and underscore its potential as a targeted cancer therapeutic. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects, supported by experimental data and detailed protocols.
This compound is an orally bioavailable small molecule that uniquely targets two critical pathways in cancer cell proliferation and survival: the p21-activated kinase 4 (PAK4) signaling pathway and the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is essential for NAD+ biosynthesis.[1] This dual inhibition leads to a multi-pronged attack on cancer cells, inducing cell cycle arrest, apoptosis, and a reduction in metastatic potential.
Unveiling the Transcriptomic Footprint of this compound
Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have been instrumental in elucidating the molecular consequences of this compound treatment across various cancer types, including triple-negative breast cancer (TNBC), rhabdomyosarcoma (RMS), and non-Hodgkin's lymphoma. These analyses consistently demonstrate that this compound induces widespread changes in gene expression, directly reflecting its on-target activity.
Key Gene Expression Changes Validating this compound's Dual Mechanism:
| Target Pathway | Key Modulated Genes/Pathways | Observed Effect | Cancer Type(s) |
| PAK4 Signaling | Downregulation of β-catenin and its target genes (e.g., CCND1, MYC) | Inhibition of cell proliferation and survival | RMS, Renal Cell Carcinoma[2] |
| Modulation of genes involved in cytoskeletal organization and cell motility | Reduction in invasion and migration | Multiple | |
| Inhibition of RAS-GTPase, Hedgehog, and Notch signaling pathways | Anti-tumor and anti-metastatic effects | RMS | |
| NAMPT/NAD+ Metabolism | Downregulation of NAD-dependent enzymes (e.g., SIRTs, PARPs) | Induction of apoptosis and metabolic stress | Glioma, various cancers[1] |
| Alterations in genes related to mitochondrial function and oxidative stress | Increased reactive oxygen species and apoptosis | Glioma[1] | |
| Downregulation of mTORC2 signaling pathway components (e.g., RICTOR) | Inhibition of cell growth and survival | Triple-Negative Breast Cancer[3] |
Signaling Pathways Modulated by this compound
This compound's efficacy stems from its ability to disrupt two key signaling cascades crucial for cancer cell survival and proliferation.
PAK4 Signaling Pathway
PAK4 is a serine/threonine kinase that acts as a downstream effector of small Rho GTPases, such as Cdc42. It plays a pivotal role in regulating cell motility, survival, and proliferation. Overexpression of PAK4 is common in many cancers and is associated with poor prognosis. This compound's inhibition of PAK4 leads to the downstream suppression of several oncogenic pathways.
NAMPT and NAD+ Metabolism Pathway
NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Cancer cells have a high demand for NAD+, making NAMPT an attractive therapeutic target. By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to metabolic catastrophe and cell death.
Comparative Performance with Alternative Inhibitors
While direct head-to-head transcriptomic comparisons are limited, this compound's dual-targeting mechanism offers a potential advantage over single-target agents.
| Inhibitor Class | Examples | Mechanism of Action | Potential Advantages of this compound |
| PAK4 Inhibitors | PF-3758309 | ATP-competitive inhibitor of PAK4 and other PAK isoforms.[4] | This compound's allosteric modulation may offer a different resistance profile. The dual inhibition of NAMPT provides a synergistic anti-cancer effect. |
| NAMPT Inhibitors | OT-82, GMX1777 | Inhibit NAMPT, leading to NAD+ depletion.[5][6] | The concurrent inhibition of the PAK4 pathway may overcome potential resistance mechanisms to NAMPT inhibition alone and provides a broader anti-tumor activity. |
| Multi-Tyrosine Kinase Inhibitors | Sunitinib | Inhibits multiple receptor tyrosine kinases, including PDGFR and VEGFR.[7] | This compound's targets are intracellular, potentially offering efficacy in tumors not driven by the specific receptor tyrosine kinases that Sunitinib inhibits. In vivo studies have shown comparable efficacy in reducing xenograft growth.[2] |
Experimental Protocols
To facilitate further research and validation of this compound's effects, detailed protocols for key experimental assays are provided below.
Experimental Workflow for Assessing this compound's Effect on Gene Expression
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3][8][9][10]
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to validate changes in protein expression downstream of PAK4 and NAMPT.
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-PAK4, PAK4, β-catenin, PARP, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13]
RNA Sequencing
RNA sequencing provides a comprehensive, unbiased view of the transcriptome.
-
RNA Isolation and Quality Control: Extract total RNA from this compound- and vehicle-treated cells using a commercial kit. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are typically used.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection, RNA fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between this compound-treated and control samples using tools like DESeq2 or edgeR. Perform pathway enrichment analysis to identify biological pathways that are significantly affected by the treatment.[14][15][16]
This guide provides a foundational understanding of the gene expression changes induced by this compound, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective cancer therapies.
References
- 1. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pnas.org [pnas.org]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
Padnarsertib: A Comparative Analysis of Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Padnarsertib (KPT-9274), a first-in-class, orally bioavailable small molecule, has been investigated for its therapeutic potential across a range of malignancies. This guide provides a comprehensive comparison of its efficacy in different cancer types, drawing upon available preclinical and limited clinical data. The information is intended to support ongoing research and drug development efforts in the field of oncology.
Dual Inhibition of PAK4 and NAMPT: A Novel Anti-Cancer Strategy
This compound exerts its anti-neoplastic effects through the dual inhibition of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] PAK4 is a serine/threonine kinase involved in critical cellular processes such as proliferation, survival, and motility.[3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a crucial molecule for cellular metabolism and energy production.[3] By targeting both pathways, this compound aims to synergistically disrupt cancer cell growth, metabolism, and survival.
Preclinical Efficacy of this compound
This compound has demonstrated promising anti-tumor activity in various preclinical cancer models, most notably in ovarian and renal cell carcinoma.
Ovarian Cancer
In preclinical studies utilizing 3D-cultured spheroids of platinum-resistant ovarian cancer cell lines, this compound has shown significant efficacy.
| Cell Line | IC50 (nM) | Comparison with Cisplatin | Reference |
| A2780 | 25-83 | Similar anti-tumor effects | [4] |
| 1A9CP80 | 25-83 | Significantly more effective | [4] |
| CP80 | 25-83 | Significantly more effective | [4] |
| IGROV1 | 25-83 | - | [4] |
| OVCAR8 | 25-83 | - | [4] |
Renal Cell Carcinoma (RCC)
In a human xenograft model of renal cell carcinoma (786-O cells), orally administered this compound demonstrated dose-dependent inhibition of tumor growth with no significant toxicity observed in the animal models.[5]
Clinical Evaluation of this compound
This compound has been evaluated in several Phase 1 clinical trials targeting a range of advanced cancers. However, it is important to note that these trials were either terminated or suspended, and limited efficacy data has been made publicly available.
Advanced Solid Malignancies and Non-Hodgkin's Lymphoma (NHL)
A first-in-human, Phase 1 trial (NCT02702492) evaluated the safety and tolerability of this compound in patients with advanced solid malignancies or NHL.[1][4]
| Parameter | Finding | Reference |
| Patients Enrolled (data from initial cohort) | 14 with advanced solid malignancies | [1] |
| Dose-Limiting Toxicity (DLT) | One instance of Grade 4 anemia | [1] |
| Maximum Tolerated Dose (MTD) | Not reached in the initial cohort | [1] |
| Common Drug-Related Adverse Events | Grade 2-4 anemia, Grade 3 fatigue, arthralgia, myalgia, influenza-like illness | [1] |
| Efficacy | Stable Disease (SD) observed in 29% of patients | [1] |
This trial was terminated by the sponsor.[6] Another Phase 1 trial (NCT04281420) in a similar patient population was also terminated.[2]
Relapsed or Refractory Acute Myeloid Leukemia (AML)
A Phase 1 trial (NCT04914845) was initiated to evaluate this compound in patients with relapsed or refractory AML. This investigator-led trial was suspended.[7] No efficacy data from this trial is publicly available.
Experimental Protocols
Preclinical Study: Ovarian Cancer 3D Spheroid Model
-
Cell Lines: Platinum-resistant ovarian cancer cell lines (e.g., A2780, 1A9CP80, CP80, IGROV1, OVCAR8).
-
Culture Method: Cells were cultured in ultra-low attachment plates to promote the formation of 3D spheroids, which mimic the in vivo tumor microenvironment.
-
Treatment: Spheroids were treated with varying concentrations of this compound.
-
Efficacy Assessment: Cell viability was assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50).
Preclinical Study: Renal Cell Carcinoma Xenograft Model
-
Cell Line: Human renal cell carcinoma cell line 786-O.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure: 786-O cells were implanted subcutaneously into the mice. Once tumors were established, mice were randomized into treatment and control groups.
-
Treatment: this compound was administered orally at different dose levels.
-
Efficacy Assessment: Tumor volume was measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors were excised for further analysis.[5]
Clinical Trial: NCT02702492 (Advanced Solid Malignancies and NHL)
-
Study Design: A first-in-human, multi-center, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid malignancies (including sarcoma, colon, and lung cancer) or non-Hodgkin's lymphoma who had relapsed after standard therapies.
-
Treatment Regimen: this compound was administered orally three times a week on alternate days in 28-day cycles. Some cohorts also received extended-release niacin.[1]
-
Primary Objectives: To determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of this compound.
-
Secondary Objective: To assess the anti-tumor activity of this compound.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | C35H29F3N4O3 | CID 117779453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Trial: NCT02702492 - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Karyopharm’s KPT-9274 chances to next stage of development plunge [clinicaltrialsarena.com]
- 7. Pipeline Moves: Advancement prospects halt for refractory acute myeloid leukaemia therapy after trial suspension - Clinical Trials Arena [clinicaltrialsarena.com]
A Head-to-Head Comparison of KPT-9274 and GNE-617 for Cancer Therapy
In the landscape of targeted cancer therapies, inhibitors of critical cellular signaling and metabolic pathways have emerged as promising strategies. This guide provides a detailed, data-driven comparison of two such investigational compounds: KPT-9274, a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), and GNE-617, a potent and selective NAMPT inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the distinct and overlapping attributes of these molecules.
Executive Summary
KPT-9274 and GNE-617 both target the essential NAD+ salvage pathway through the inhibition of NAMPT. However, KPT-9274 possesses a dual mechanism of action by also targeting PAK4, a key regulator of numerous oncogenic signaling pathways. This fundamental difference in their molecular targets suggests distinct therapeutic applications and potential resistance mechanisms. While no direct head-to-head preclinical or clinical studies have been published, this guide synthesizes available data from independent studies to facilitate a comprehensive comparison of their mechanisms, preclinical efficacy, and key molecular effects.
Mechanism of Action
KPT-9274: A Dual-Action Approach
KPT-9274 is a first-in-class, orally bioavailable small molecule that uniquely targets both PAK4 and NAMPT.[1][2]
-
PAK4 Inhibition: PAK4 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell proliferation, survival, migration, and cytoskeletal dynamics.[3][4][5] KPT-9274 does not inhibit PAK4 kinase activity in a cell-free assay but reduces the steady-state levels of both total and phosphorylated PAK4 protein in cells.[6][7] This leads to the suppression of downstream signaling pathways, including the Wnt/β-catenin and mTORC2 pathways.[8][9][10]
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway that generates nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and DNA repair.[1] By inhibiting NAMPT, KPT-9274 depletes intracellular NAD+ levels, leading to energy depletion, cell cycle arrest, and apoptosis in cancer cells that are highly dependent on this pathway.[1][11]
GNE-617: A Selective NAMPT Inhibitor
GNE-617 is a potent and selective inhibitor of NAMPT.[12][13] Its mechanism of action is centered on the depletion of intracellular NAD+ pools, thereby inducing cell death in cancer cells with a high reliance on the NAMPT-mediated salvage pathway.[14] GNE-617 has demonstrated robust preclinical activity in various cancer models, particularly in tumors deficient in nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway.[15][16]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by KPT-9274 and GNE-617.
Caption: KPT-9274 signaling pathway.
Caption: GNE-617 signaling pathway.
Preclinical Efficacy: A Comparative Overview
Both KPT-9274 and GNE-617 have demonstrated significant anti-tumor activity in a range of preclinical cancer models. The following tables summarize key quantitative data from published studies.
In Vitro Potency
| Compound | Target(s) | Assay Type | IC50 | Cell Lines/System | Reference |
| KPT-9274 | NAMPT | Cell-free enzymatic | ~120 nM | Recombinant NAMPT | [8][9] |
| PAK4 | Cell-based | Not applicable (reduces protein level) | Various cancer cell lines | [7] | |
| GNE-617 | NAMPT | Biochemical | 5 nM | Purified human NAMPT | [13][14] |
| NAMPT | Cell-based (viability) | 1.8 - 7.4 nM | U251, HT1080, PC3, MiaPaCa2, HCT116 | [17] | |
| NAMPT | Cell-based (viability) | 18.9 nM | A549 | [18][19] |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KPT-9274 | Renal Cell Carcinoma (786-O) | 100 or 200 mg/kg, oral, twice daily | Dose-dependent inhibition | [8] |
| Pancreatic Ductal Adenocarcinoma | Not specified | Remarkable anti-tumor activity | [9] | |
| GNE-617 | Colorectal Cancer (Colo-205) | 15 mg/kg, oral, twice daily | 57% | [12] |
| Glioblastoma (U251) | 25 mg/kg, oral, once daily | Rapid tumor regression | [17] | |
| Fibrosarcoma (HT-1080) | 20 or 30 mg/kg, oral, once daily | >98% NAD+ reduction and significant TGI | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the characterization of KPT-9274 and GNE-617.
KPT-9274: Cell Viability and Western Blotting
-
Cell Viability (MTT Assay): Renal cell carcinoma (RCC) cells were plated in 96-well plates and treated with varying concentrations of KPT-9274 for 72 hours.[8] MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at a specific wavelength to determine cell viability relative to vehicle-treated controls.[8]
-
Western Blotting: RCC cells were treated with KPT-9274 for 72 hours.[8] Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against PAK4, phospho-PAK4, β-catenin, and β-actin (as a loading control), followed by incubation with secondary antibodies.[8] Protein bands were visualized using an appropriate detection system.[8]
GNE-617: In Vivo Xenograft Study and NAD+ Measurement
-
Tumor Xenograft Model: Human tumor cells (e.g., Colo-205) were subcutaneously implanted into immunodeficient mice.[12] Once tumors reached a specified volume, mice were randomized into vehicle control and GNE-617 treatment groups. GNE-617 was administered orally at a specified dose and schedule.[12] Tumor volumes were measured regularly to assess anti-tumor efficacy.[12]
-
NAD+ Level Measurement (LC-MS/MS): Tumor tissues from xenograft models were harvested at specified time points after GNE-617 treatment.[15][20] Tissues were processed to extract metabolites. NAD+ levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][20]
Experimental Workflow Diagram
Caption: General experimental workflow.
Discussion and Future Directions
The dual inhibition of PAK4 and NAMPT by KPT-9274 presents a multi-pronged attack on cancer cell proliferation, survival, and metabolism.[1] This could potentially be advantageous in overcoming resistance mechanisms that might arise from targeting a single pathway. In contrast, the high potency and selectivity of GNE-617 for NAMPT make it a valuable tool for investigating the specific role of the NAD+ salvage pathway in cancer and for treating tumors that are particularly vulnerable to NAMPT inhibition.[12][13]
A critical consideration for NAMPT inhibitors is the potential for on-target toxicities, as NAD+ is essential for normal cell function. The co-administration of nicotinic acid (NA) has been explored as a strategy to rescue normal tissues, which can utilize the NAPRT-dependent pathway for NAD+ synthesis. However, studies with GNE-617 have shown that NA supplementation can also rescue tumor growth in NAPRT1-deficient models in vivo, suggesting a complex interplay of metabolic pathways.[15][21] The clinical development of KPT-9274 is ongoing, with a Phase I trial in patients with advanced solid tumors and non-Hodgkin's lymphoma.[2][22][23]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to each inhibitor. For GNE-617, NAPRT1 deficiency is a strong candidate biomarker. For KPT-9274, tumors with PAK4 overexpression and/or a high dependence on NAMPT may be particularly sensitive. Head-to-head preclinical studies in well-characterized cancer models would be invaluable for directly comparing the efficacy and safety profiles of these two promising anti-cancer agents.
References
- 1. karyopharm.com [karyopharm.com]
- 2. investors.karyopharm.com [investors.karyopharm.com]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. PAK4 - Wikipedia [en.wikipedia.org]
- 6. Portico [access.portico.org]
- 7. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. GNE-617 hydrochloride | NAMPT | CAS N/A | Buy GNE-617 hydrochloride from Supplier InvivoChem [invivochem.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
- 23. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Padnarsertib and Other Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, often leading to treatment failure. Padnarsertib (KPT-9274), a first-in-class dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), presents a novel approach to cancer treatment. This guide provides a comparative analysis of cross-resistance profiles between this compound and other targeted inhibitors, supported by available preclinical data. Understanding these resistance mechanisms is crucial for developing effective therapeutic strategies and anticipating clinical outcomes.
I. Mechanisms of Action and Rationale for Cross-Resistance
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key cellular targets:
-
PAK4: A serine/threonine kinase involved in various cellular processes, including proliferation, survival, and migration.[1]
-
NAMPT: The rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical molecule for cellular metabolism and energy production.[2]
Given this dual mechanism, cross-resistance studies are essential to understand how resistance to other NAMPT or PAK4 inhibitors might affect the efficacy of this compound, and conversely, how resistance to this compound might impact sensitivity to other targeted agents.
dot
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Padnarsertib
For researchers and scientists in the fast-paced world of drug development, the integrity of their work and the safety of their laboratory environment are paramount. Padnarsertib, an orally bioavailable dual inhibitor of PAK4 and NAMPT, is a compound of significant interest in cancer research.[1][2][3][4] Adherence to proper disposal procedures for such research compounds is not just a matter of regulatory compliance but a critical component of responsible scientific practice. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to handle the compound within a controlled laboratory environment that meets established safety and ventilation standards.[5] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and protective eyewear, to avoid direct contact or inhalation.[5]
Waste Characterization and Segregation: A Critical First Step
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8] Keep this compound waste separate from other waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[9]
Table 1: Waste Segregation for this compound
| Waste Type | Container Type | Disposal Stream |
| Solid this compound Waste (unused/expired powder) | Labeled, sealed, compatible container (e.g., original vial, plastic) | Hazardous Chemical Waste |
| Contaminated Lab Consumables (gloves, pipette tips, vials) | Lined, puncture-resistant container labeled as "Hazardous Waste" | Hazardous Chemical Waste |
| Liquid this compound Waste (solutions in solvents) | Labeled, sealed, compatible liquid waste container (e.g., carboy) | Hazardous Liquid Chemical Waste (segregated by solvent type) |
| Contaminated Sharps (needles, blades) | Labeled, puncture-proof sharps container | Hazardous Sharps Waste |
Step-by-Step Disposal Procedures for this compound Waste
-
Container Selection and Labeling:
-
Use only appropriate, compatible containers for waste storage; plastic is often preferred.[10]
-
The original container with its label intact is a good option for unused compounds.[11]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").[10][11]
-
Keep containers securely closed except when adding waste.[8][9]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in the SAA for a specified period (often up to 12 months, though institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company for pickup.[10][12]
-
Do not attempt to transport hazardous waste yourself.[12]
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until all contents have been removed by standard practices.[9]
-
For containers that held acutely toxic waste, triple rinsing with a suitable solvent is often required, and the rinsate must be collected as hazardous waste.[9][12]
-
Once properly emptied and, if necessary, rinsed, deface the original label before disposing of the container in the regular trash or recycling, in accordance with institutional policy.[12]
-
Never dispose of this compound or its solutions down the sink or in the regular trash. [5][12] Evaporation of chemical waste in a fume hood is also not an acceptable disposal method.[12]
Experimental Protocols: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a standard decontamination protocol should be followed:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagrams illustrate the key decision points and processes.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Pathway for Empty Container Disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. KPT-9274 (this compound, KPT9274) | NAMPT/PAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling Padnarsertib
Disclaimer: This document provides essential safety and logistical information for handling Padnarsertib in a research setting. As this compound is an investigational drug, a comprehensive Safety Data Sheet (SDS) with specific occupational exposure limits is not publicly available. Therefore, the following guidance is based on best practices for handling potent, hazardous pharmaceutical compounds and new chemical entities.[1][2] All laboratory personnel must be properly trained in handling potent compounds before working with this compound.[3][4]
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment must be conducted to identify potential hazards and establish appropriate control measures.[5][6] Since the full toxicological profile of this compound is not known, it should be treated as a highly potent compound with the potential for adverse health effects at low exposure levels.[1][7]
Key potential hazards include:
-
Inhalation: Dust or aerosols may be generated when handling the solid compound.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ocular Contact: Direct contact with the eyes can cause irritation or damage.
-
Ingestion: Accidental ingestion of the compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound.[8][9] All PPE should be disposable or decontaminated after use.[10]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[9][10] | Provides a barrier against dermal absorption. Double-gloving is recommended for handling potent compounds. |
| Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[9][10] | Protects the skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield.[11] | Protects the eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powder outside of a containment device.[11] | Prevents the inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers.[11] | Prevents the tracking of contamination outside of the designated handling area. |
Engineering Controls
Engineering controls should be the primary means of minimizing exposure to this compound.[12]
-
Containment: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[13]
-
Ventilation: The laboratory should have a single-pass air handling system to prevent the recirculation of contaminated air.[12]
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for the safe handling of this compound.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, disposable labware, and unused compound should be collected in a designated, labeled hazardous waste container.[14][15]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[14][15] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.[16][17]
Emergency Response for Accidental Exposure:
Caption: Emergency procedures for accidental exposure to this compound.
Spill Management:
-
Minor Spill (powder):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust.
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill:
Experimental Protocols
Due to the lack of specific experimental protocols for handling this compound in the provided search results, a general protocol for preparing a stock solution is outlined below, incorporating the safety measures described above.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation:
-
Perform a pre-use check of the chemical fume hood.
-
Assemble all necessary materials: this compound (solid), DMSO, appropriate glassware, and pipettes.
-
Don all required PPE as listed in the table above.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance inside the fume hood.
-
Carefully add the desired amount of this compound to the vial using a spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial containing this compound.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a properly labeled secondary container.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Remove PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. gerpac.eu [gerpac.eu]
- 9. osha.gov [osha.gov]
- 10. pogo.ca [pogo.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
- 15. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. usalab.com [usalab.com]
- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
